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  • Product: 4-(2-Ethoxyphenoxy)piperidine hydrochloride
  • CAS: 1197760-65-8

Core Science & Biosynthesis

Foundational

Synthesis of 4-(2-Ethoxyphenoxy)piperidine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview of a robust and widely applicable synthetic route to 4-(2-ethoxyphenoxy)piperidine hydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of a robust and widely applicable synthetic route to 4-(2-ethoxyphenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is strategically designed in two key stages: a Mitsunobu reaction to form the core ether linkage, followed by deprotection and salt formation. This document will elaborate on the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss critical process parameters, including reagent selection, reaction monitoring, work-up procedures, and analytical characterization. The causality behind experimental choices is explained to equip the researcher with the necessary insights for successful synthesis and potential scale-up.

Introduction

The 4-aryloxypiperidine scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active molecules. The specific substituent pattern of an ethoxy group at the 2-position of the phenoxy ring can significantly influence the pharmacological profile of the final compound by modulating its lipophilicity, metabolic stability, and receptor-binding interactions. Consequently, a reliable and well-characterized synthesis of key intermediates such as 4-(2-ethoxyphenoxy)piperidine hydrochloride is of paramount importance to the pharmaceutical research and development community.

This guide outlines a common and efficient synthetic pathway commencing with commercially available starting materials: N-Boc-4-hydroxypiperidine and 2-ethoxyphenol.

Overall Synthetic Strategy

The synthesis of 4-(2-ethoxyphenoxy)piperidine hydrochloride is efficiently achieved through a two-step sequence. The first step involves the formation of the aryl ether bond via a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 2-ethoxyphenol. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent side reactions and to facilitate the purification of the intermediate. The second step involves the acidic removal of the Boc protecting group and the concurrent formation of the hydrochloride salt.

Synthesis_Plan cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection and Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Mitsunobu_Reagents DEAD/DIAD, PPh3 N-Boc-4-hydroxypiperidine->Mitsunobu_Reagents Alcohol 2-ethoxyphenol 2-ethoxyphenol 2-ethoxyphenol->Mitsunobu_Reagents Nucleophile N-Boc-4-(2-ethoxyphenoxy)piperidine N-Boc-4-(2-ethoxyphenoxy)piperidine Mitsunobu_Reagents->N-Boc-4-(2-ethoxyphenoxy)piperidine Etherification N-Boc-4-(2-ethoxyphenoxy)piperidine_2 N-Boc-4-(2-ethoxyphenoxy)piperidine HCl_Dioxane HCl in Dioxane N-Boc-4-(2-ethoxyphenoxy)piperidine_2->HCl_Dioxane Acidolysis Final_Product 4-(2-ethoxyphenoxy)piperidine hydrochloride HCl_Dioxane->Final_Product Precipitation Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt-C(O)OEt PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R-O-PPh₃]⁺ Betaine->Alkoxyphosphonium + Alcohol Phenoxide Ar-O⁻ Betaine->Phenoxide + Phenol Alcohol R-OH (N-Boc-4-hydroxypiperidine) Phenol Ar-OH (2-ethoxyphenol) Product R-O-Ar (Boc-protected ether) Alkoxyphosphonium->Product + Phenoxide (Sₙ2) TPPO PPh₃=O Alkoxyphosphonium->TPPO Hydrazide EtO₂C-NH-NH-CO₂Et

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
N-Boc-4-hydroxypiperidine201.2610.01.02.01 g
2-Ethoxyphenol138.1611.01.11.52 g
Triphenylphosphine (PPh₃)262.2915.01.53.93 g
Diisopropyl azodicarboxylate (DIAD)202.2115.01.53.03 mL
Anhydrous Tetrahydrofuran (THF)---50 mL

Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq.), 2-ethoxyphenol (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

Work-up and Purification

A significant challenge in Mitsunobu reactions is the removal of the byproducts, triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate. [1][2][3]

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of a nonpolar solvent mixture, such as diethyl ether/hexanes.

  • Filter the mixture to remove the precipitated TPPO and hydrazide byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(2-ethoxyphenoxy)piperidine-1-carboxylate as a pure product.

Characterization of Intermediate
  • Expected Appearance: Colorless to pale yellow oil or solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the Boc group (singlet around 1.4 ppm), the piperidine ring protons, the ethoxy group (triplet and quartet), and the aromatic protons.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the carbons of the Boc group, the piperidine ring, the ethoxy group, and the aromatic ring are expected.

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺.

Part 2: Synthesis of 4-(2-Ethoxyphenoxy)piperidine Hydrochloride

The final step involves the removal of the acid-labile Boc protecting group and the formation of the hydrochloride salt. A solution of hydrogen chloride in an organic solvent like dioxane is commonly employed for this transformation, as it is highly effective and allows for the precipitation of the product salt. [4][5][6]

Mechanistic Rationale

The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is protonated by HCl, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free piperidine amine and carbon dioxide. The liberated amine is then protonated by the excess HCl to form the hydrochloride salt, which is often insoluble in the reaction solvent and precipitates out. [4]

Boc_Deprotection Boc_Protected N-Boc-4-(2-ethoxyphenoxy)piperidine Protonated_Boc Protonated Boc-amine Boc_Protected->Protonated_Boc + HCl HCl HCl Carbamic_Acid Carbamic acid intermediate Protonated_Boc->Carbamic_Acid - Isobutylene, - H⁺ Free_Amine 4-(2-ethoxyphenoxy)piperidine Carbamic_Acid->Free_Amine - CO₂ Final_Salt 4-(2-ethoxyphenoxy)piperidine hydrochloride Free_Amine->Final_Salt + HCl

Caption: Mechanism of Boc deprotection with HCl.

Experimental Protocol

Reagents and Materials

Reagent/MaterialMoles (mmol)EquivalentsAmount
tert-Butyl 4-(2-ethoxyphenoxy)piperidine-1-carboxylate8.01.0(Assumed from previous step)
4 M HCl in 1,4-Dioxane32.04.08.0 mL
Diethyl ether--As needed

Procedure

  • Dissolve the purified tert-butyl 4-(2-ethoxyphenoxy)piperidine-1-carboxylate in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.

  • To this solution, add 4 M HCl in 1,4-dioxane (4.0 eq.) at room temperature.

  • Stir the reaction mixture for 2-4 hours. The formation of a precipitate is typically observed.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain 4-(2-ethoxyphenoxy)piperidine hydrochloride.

Characterization of the Final Product
  • Appearance: White to off-white solid.

  • Melting Point: To be determined.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show the disappearance of the Boc group's singlet and a downfield shift of the piperidine protons. Protons adjacent to the nitrogen will appear as broad signals due to the presence of the ammonium salt.

  • ¹³C NMR (DMSO-d₆, 101 MHz): The signals for the Boc group carbons will be absent.

  • Mass Spectrometry (ESI-MS): The spectrum should show the molecular ion peak for the free base.

  • Infrared (IR) Spectroscopy: A broad absorption in the region of 2400-2800 cm⁻¹ is characteristic of the N-H stretch of an amine salt.

Safety Considerations

  • DEAD/DIAD: These reagents are toxic and potentially explosive, especially when heated. [7]They should be handled with care in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn at all times.

  • Triphenylphosphine: It is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • HCl in Dioxane: This is a corrosive reagent. Handle with care in a fume hood and wear appropriate personal protective equipment. Dioxane is a suspected carcinogen.

  • Solvents: THF and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of 4-(2-ethoxyphenoxy)piperidine hydrochloride can be reliably achieved through a two-step sequence involving a Mitsunobu reaction and subsequent Boc deprotection. This guide provides a comprehensive framework for this synthesis, from the underlying chemical principles to detailed experimental procedures. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. [Link]

  • University of Rochester, Department of Chemistry. Removing Triphenylphosphine Oxide. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Merlic, C. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Reddy, et al. (2020). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development.
  • Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. [Link]

  • Royal Society of Chemistry. Supplementary information. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Reddit. (2018, October 9). Work-up Mitsunobu coupling using DEAD. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research. [Link]

Sources

Exploratory

"4-(2-ethoxyphenoxy)piperidine hydrochloride chemical properties"

Technical Guide: 4-(2-Ethoxyphenoxy)piperidine Hydrochloride Content Type: Technical Whitepaper & Operational Guide Target Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturers. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(2-Ethoxyphenoxy)piperidine Hydrochloride

Content Type: Technical Whitepaper & Operational Guide Target Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturers.

Executive Summary

4-(2-Ethoxyphenoxy)piperidine hydrochloride (CAS: 198334-35-9) is a specialized heterocyclic building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) modulators. Structurally, it consists of a piperidine ring functionalized at the 4-position with a 2-ethoxyphenoxy moiety.[1][2][3] This specific ether linkage provides a critical pharmacophore found in various alpha-adrenergic antagonists (e.g., analogues of Tamsulosin/Silodosin) and serotonergic agents.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, analytical characterization standards, and handling protocols for pharmaceutical R&D.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name 4-(2-Ethoxyphenoxy)piperidine hydrochloride
Common Name 4-(2-Ethoxyphenoxy)piperidine HCl
CAS Number (HCl) 198334-35-9
CAS Number (Free Base) 420137-19-5
Molecular Formula C₁₃H₁₉NO₂[4] · HCl
Molecular Weight 257.76 g/mol (HCl salt); 221.30 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Calc.) ~9.8 (Piperidine Nitrogen)
Hygroscopicity Moderate (Store under desiccant)

Synthetic Methodology

The synthesis of 4-(2-ethoxyphenoxy)piperidine hydrochloride is typically achieved via a convergent route involving the etherification of a protected piperidinol with 2-ethoxyphenol. The Mitsunobu Reaction is the industry-standard protocol due to its high regioselectivity and mild conditions, avoiding the elimination side-products common in nucleophilic substitution of 4-halopiperidines.

Protocol: Mitsunobu Etherification Route

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)[5]

  • 2-Ethoxyphenol (1.1 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

  • Coupling (Ether Formation):

    • Charge a reaction vessel with N-Boc-4-hydroxypiperidine, 2-ethoxyphenol, and PPh₃ in anhydrous THF under nitrogen atmosphere.

    • Cool the mixture to 0°C.

    • Add DIAD dropwise over 30 minutes to maintain temperature <5°C.

    • Allow to warm to room temperature (20-25°C) and stir for 12–16 hours.

    • Mechanism:[6][7] The reaction proceeds via an Sɴ2 inversion at the C4 position of the piperidine, forming the N-Boc-4-(2-ethoxyphenoxy)piperidine intermediate (CAS: 902836-72-0).

  • Work-up & Purification:

    • Concentrate the solvent in vacuo.

    • Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter off solids.

    • Purify the filtrate via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the Boc-protected intermediate.

  • Deprotection (Salt Formation):

    • Dissolve the intermediate in 1,4-dioxane or DCM.

    • Add 4M HCl in dioxane (excess, ~4-5 eq) at 0°C.

    • Stir at room temperature for 2–4 hours until TLC indicates complete consumption of starting material.

    • The product precipitates as the hydrochloride salt.[8]

    • Filter the white solid, wash with diethyl ether, and dry under vacuum.

Visualized Synthesis Pathway

Synthesis Start1 N-Boc-4-hydroxypiperidine Reagents PPh3 / DIAD (Mitsunobu) Start1->Reagents Start2 2-Ethoxyphenol Start2->Reagents Inter Intermediate: 1-Boc-4-(2-ethoxyphenoxy)piperidine (CAS: 902836-72-0) Reagents->Inter Etherification Deprotect 4M HCl / Dioxane Inter->Deprotect Final Product: 4-(2-Ethoxyphenoxy)piperidine HCl (CAS: 198334-35-9) Deprotect->Final Boc Removal

Caption: Convergent synthesis via Mitsunobu coupling followed by acidic deprotection.

Analytical Characterization

To ensure suitability for drug development, the compound must meet rigorous analytical standards.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: Expect elution ~4.5–5.5 min (depending on specific gradient).

B. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺ = 222.3 m/z (Free base mass + proton).

C. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 9.0–9.2 ppm (br s, 2H): NH₂⁺ protons (ammonium salt).

  • δ 6.8–7.1 ppm (m, 4H): Aromatic protons (1,2-disubstituted benzene ring).

  • δ 4.5 ppm (m, 1H): CH at C4 of piperidine (alpha to oxygen).

  • δ 4.0 ppm (q, 2H): O-CH₂-CH₃ (ethoxy methylene).

  • δ 3.0–3.3 ppm (m, 4H): Piperidine ring CH₂ adjacent to Nitrogen.

  • δ 1.8–2.1 ppm (m, 4H): Piperidine ring CH₂ at C3/C5.

  • δ 1.3 ppm (t, 3H): O-CH₂-CH₃ (ethoxy methyl).

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable up to melting point (~200°C decomp).

  • Chemical Stability: The ether linkage is robust against hydrolysis. The secondary amine is reactive and prone to oxidation if stored as the free base; the hydrochloride salt is significantly more stable .

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic – protect from moisture.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[7][9]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust.

Biological & Pharmacological Context

This scaffold acts as a privileged structure in medicinal chemistry, often serving as a surrogate for biogenic amines.

  • Pharmacophore Mapping: The basic nitrogen mimics the protonated amine of neurotransmitters (serotonin, norepinephrine), while the ethoxyphenyl group provides a lipophilic anchor that engages aromatic residues (via pi-pi stacking) in GPCR binding pockets.

  • Applications:

    • Alpha-1 Adrenergic Antagonists: Structural similarity to the "lower" portion of Tamsulosin.

    • 5-HT Receptors: Aryl ether piperidines are common scaffolds for 5-HT2A and 5-HT7 ligands.

Pharmacophore Interaction Diagram

Pharmacophore cluster_binding GPCR Binding Pocket Interactions Compound 4-(2-Ethoxyphenoxy)piperidine Site1 Aspartic Acid Residue (Ionic Bond) Compound->Site1 Piperidine NH (Protonated) Site2 Hydrophobic Pocket (Pi-Pi Stacking) Compound->Site2 Phenyl Ring Site3 Auxiliary Pocket (Van der Waals) Compound->Site3 Ethoxy Group

Caption: Mapping of the piperidine scaffold to typical GPCR binding sites.

References

  • PubChem Compound Summary. (2025). 4-(2-Ethoxyphenyl)piperidine hydrochloride.[10] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 4-(2-Ethoxyphenoxy)piperidine Product Description and Safety. Link

  • MolCore. (2025). Synthesis and Properties of Piperidine Ethers. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine Derivatives. Link

  • GuideChem. (2025). Precursors and Intermediates: 2-Ethoxyphenol derivatives. Link

Sources

Foundational

Structural Analogues of 4-(2-Ethoxyphenoxy)piperidine: A Medicinal Chemistry &amp; Synthesis Guide

Topic: Structural Analogues of 4-(2-ethoxyphenoxy)piperidine hydrochloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The compound 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analogues of 4-(2-ethoxyphenoxy)piperidine hydrochloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The compound 4-(2-ethoxyphenoxy)piperidine hydrochloride represents a "privileged scaffold" in modern medicinal chemistry. While not a marketed drug in isolation, this motif serves as a critical pharmacophore in the design of ligands for G-protein coupled receptors (GPCRs)—specifically Sigma-1 (


) receptors , Dopamine D2/D4 receptors , and Alpha-adrenergic receptors —as well as in the synthesis of p38 MAP kinase inhibitors .

This guide provides a technical analysis of this scaffold, detailing the structure-activity relationships (SAR) that drive its utility, the synthetic pathways for its construction, and the design logic for its structural analogues.

The Pharmacophore: 4-(2-Ethoxyphenoxy)piperidine[1][2]

The core structure consists of a piperidine ring linked via an ether bridge to an ortho-substituted phenyl ring. This architecture offers a balance of rigidity (piperidine chair conformation) and rotational freedom (ether linkage), allowing it to adapt to diverse binding pockets.

Physicochemical Profile[3][4][5]
  • Core Scaffold: 4-phenoxypiperidine

  • Key Substituent: 2-ethoxy group (Ortho-position)

  • Role: The ethoxy group functions as a hydrogen bond acceptor and provides steric bulk that restricts the conformation of the phenoxy ring relative to the piperidine, often locking the molecule into a bioactive conformation.

  • Basicity: The secondary amine (piperidine nitrogen) typically has a pKa of ~9.5–10.5, ensuring it is protonated at physiological pH to interact with aspartate/glutamate residues in receptor binding pockets (e.g., Asp115 in D4, Glu172 in

    
    ).
    
The "Ortho-Effect" in Ligand Design

The specific choice of the 2-ethoxy substituent over a simple hydrogen or para-substitution is rarely accidental. In Sigma-1 receptor ligands, ortho-substitution on the phenyl ring (e.g., 2-ethoxy, 2-chloro) often enhances selectivity over Sigma-2 (


) receptors by exploiting a specific hydrophobic sub-pocket.

Structural Analogues & SAR Logic

The design of analogues revolves around three vectors of modification. Each vector tunes the molecule for specific biological targets.

Series A: Phenoxy Ring Modifications (Electronic & Steric Tuning)

This region interacts with hydrophobic pockets (e.g., aromatic cages).

  • Analogue 1: 4-(2-Methoxyphenoxy)piperidine: A less sterically demanding variant. Often used to probe the size of the hydrophobic cleft. Reduced lipophilicity compared to the ethoxy analogue.

  • Analogue 2: 4-(2-Chlorophenoxy)piperidine: A bioisostere where the ethoxy group is replaced by chlorine. This increases lipophilicity (Cl is a "grease ball") and removes the H-bond acceptor capability, useful for testing if the ether oxygen is essential for binding.

  • Analogue 3: 4-(2-Isopropoxyphenoxy)piperidine: Increases steric bulk. If activity is retained, the binding pocket is large/flexible; if lost, the pocket is sterically restricted.

Series B: The Linker & Core (Conformational Constraint)
  • Analogue 4: 4-(2-Ethoxyphenyl)piperidine: Replacing the ether oxygen with a carbon bond (direct arylation). This rigidifies the structure and lowers polarity.

  • Analogue 5: 4-(2-Ethoxybenzyloxy)piperidine: Introducing a methylene spacer (

    
    ). This extends the distance between the basic nitrogen and the aromatic ring, often converting antagonists into agonists (or vice versa) by altering the depth of penetration into the receptor.
    
Series C: Nitrogen Functionalization (The "Warhead")

The piperidine nitrogen is the primary attachment point for target-specific moieties.

  • N-Benzyl Derivatives: Classic design for Sigma-1 and NMDA receptor antagonists (e.g., Ifenprodil analogues).

  • N-Phenethyl Derivatives: Common in opioid and dopaminergic ligands (e.g., Fentanyl-like spacing).

  • Heterocyclic Ureas/Amides: Used in kinase inhibitors (e.g., p38 MAPK inhibitors) where the piperidine nitrogen is acylated to bind to the ATP-binding site hinge region.

Visualizing the SAR Landscape

The following diagram illustrates the decision tree for designing analogues based on the 4-(2-ethoxyphenoxy)piperidine scaffold.

SAR_Logic Core 4-(2-Ethoxyphenoxy) piperidine Core VectorA Vector A: Phenoxy Ring Core->VectorA VectorB Vector B: Linker/Core Core->VectorB VectorC Vector C: N-Substitution Core->VectorC A1 2-Methoxy (Lower Steric Bulk) VectorA->A1 A2 2-Chloro (Lipophilic/No H-bond) VectorA->A2 B1 C-Linked (Phenyl) (Rigidification) VectorB->B1 B2 Benzyloxy Spacer (Extension) VectorB->B2 C1 N-Benzyl/Phenethyl (GPCR Targeting) VectorC->C1 C2 N-Acyl/Urea (Kinase Targeting) VectorC->C2

Figure 1: Strategic modification vectors for the 4-(2-ethoxyphenoxy)piperidine scaffold.

Experimental Protocols: Synthesis

The synthesis of 4-(2-ethoxyphenoxy)piperidine is non-trivial due to the electron-rich nature of the 2-ethoxyphenol, which makes Nucleophilic Aromatic Substitution (


) difficult. The Mitsunobu Reaction  is the industry-standard protocol for this ether formation.
Protocol 1: Mitsunobu Coupling (Standard Route)

Objective: Coupling N-Boc-4-hydroxypiperidine with 2-ethoxyphenol.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 2-Ethoxyphenol (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve N-Boc-4-hydroxypiperidine and

    
     in anhydrous THF (
    
    
    
    concentration).
  • Addition: Cool the solution to

    
    . Add 2-ethoxyphenol.[1][2][3]
    
  • Activation: Add DIAD dropwise over 15–20 minutes. Critical: Maintain temperature

    
     to prevent hydrazine byproduct formation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the solid.[4]
    
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, Gradient 0–20% EtOAc in Hexanes).

  • Deprotection: Dissolve the purified intermediate in

    
     in Dioxane. Stir for 2 hours at RT to remove the Boc group. Precipitate the final hydrochloride salt with diethyl ether.
    

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): The methine proton of the piperidine ring (attached to oxygen) should shift significantly downfield (

    
    ) upon ether formation. The ethoxy group will show a characteristic triplet (
    
    
    
    ) and quartet (
    
    
    ).
Protocol 2: Nucleophilic Aromatic Substitution ( )

Applicability: This route is only viable if the phenoxy ring is modified to contain electron-withdrawing groups (e.g., 4-nitro, 4-cyano) in addition to the 2-ethoxy group.

  • Reagents: 4-Fluoronitrobenzene derivative + 4-Hydroxypiperidine +

    
     in DMF at 
    
    
    
    .
  • Note: For the unsubstituted 2-ethoxyphenol, this route will fail; stick to Mitsunobu.

Synthesis Workflow Diagram

Synthesis_Flow Phenol 2-Ethoxyphenol Step1 Step 1: Coupling (THF, 0°C to RT, 18h) Phenol->Step1 Piperidine N-Boc-4-Hydroxypiperidine Piperidine->Step1 Reagents PPh3 + DIAD (Mitsunobu Reagents) Reagents->Step1 Inter Intermediate: N-Boc-4-(2-ethoxyphenoxy)piperidine Step2 Step 2: Purification (Remove Ph3P=O, Flash Chrom.) Inter->Step2 Step1->Inter Step3 Step 3: Deprotection (4M HCl in Dioxane) Step2->Step3 Final Final Product: 4-(2-Ethoxyphenoxy)piperidine HCl Step3->Final

Figure 2: Synthetic workflow for the production of the hydrochloride salt via Mitsunobu coupling.

Comparative Data: Key Analogues

The following table summarizes the physicochemical properties of the parent compound versus key structural analogues.

CompoundR-Group (Ortho)LogP (Calc)MW ( g/mol )Primary Application
Parent -OEt (Ethoxy) 2.2 221.3 Sigma-1 Agonist / Scaffold
Analogue A-OMe (Methoxy)1.8207.3Steric probe / Metabolite study
Analogue B-Cl (Chloro)2.8211.7Lipophilic bioisostere
Analogue C-H (Unsubstituted)1.9177.2Baseline activity control
Analogue D-OiPr (Isopropoxy)2.6235.3Bulky variant (Selectivity probe)

References

  • Laghezza, A. et al. (2022). "Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (

    
    ) receptor ligands with potent anti-amnesic effect." European Journal of Medicinal Chemistry. 
    
  • Mitsunobu, O. (1981).[4] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

  • PubChem. (2025).[5][6] "4-(2-Ethoxyphenoxy)piperidine - Compound Summary." National Library of Medicine.

  • Organic Chemistry Portal. (2023). "Mitsunobu Reaction: Mechanism and Protocols."

  • BenchChem. (2025). "4-Phenylpiperidine Core: A Versatile Scaffold in Modern Medicinal Chemistry."

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 4-(2-ethoxyphenoxy)piperidine HCl in Serotonin Receptor Ligand Discovery

[1] Introduction & Pharmacophore Significance[1][2][3] The structural motif 4-(2-ethoxyphenoxy)piperidine hydrochloride (CAS: 420137-19-5, Free base analogs related to CAS 3253-93-8) represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Pharmacophore Significance[1][2][3]

The structural motif 4-(2-ethoxyphenoxy)piperidine hydrochloride (CAS: 420137-19-5, Free base analogs related to CAS 3253-93-8) represents a "privileged scaffold" in G-Protein Coupled Receptor (GPCR) medicinal chemistry.[1] While structurally related to the alpha-1 adrenergic blocker Silodosin, this specific aryloxy-piperidine moiety is increasingly utilized in the design of multi-target directed ligands (MTDLs) for the serotonin (5-HT) receptor family, specifically 5-HT1A , 5-HT2A , and 5-HT7 subtypes.[1]

Unlike the ubiquitous phenylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine) found in drugs like Buspirone, the 4-(aryloxy)piperidine scaffold introduces a flexible ether linkage.[1] This flexibility, combined with the steric bulk of the ortho-ethoxy group, allows the molecule to adopt distinct conformational poses within the Orthosteric Binding Pocket (OBP) of 5-HT receptors, often improving selectivity profiles against Dopamine D2 receptors—a common off-target liability in CNS drug development.[1]

Key Chemical Properties
PropertySpecification
Molecular Formula C

H

NO

[1][2][3][4][5] · HCl
Molecular Weight 257.76 g/mol (Salt)
Solubility Soluble in Water (>20 mg/mL), DMSO, Methanol
pKa (Piperidine N) ~9.8 (Requires neutralization for nucleophilic attack)
Hygroscopicity Moderate (Store in desiccator at RT)

Synthetic Application: Library Generation

The primary application of 4-(2-ethoxyphenoxy)piperidine is as the amine nucleophile in the synthesis of Long-Chain Aryl Piperidines (LCAPs). The goal is to link this "Tail" moiety to a "Head" group (often an aromatic imide, amide, or heterocycle) via an alkyl chain.[1][6][7]

Protocol A: N-Alkylation for 5-HT Ligand Synthesis

Objective: Synthesize a library of potential 5-HT1A ligands by coupling the precursor with various


-bromoalkyl-aryl "Head" groups.
Reagents Required:
  • Precursor: 4-(2-ethoxyphenoxy)piperidine HCl (1.0 equiv)[1]

  • Linker-Head:

    
    -(4-bromobutyl)phthalimide (or substituted analog) (1.1 equiv)[1]
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (3.0 equiv)[1]
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition promoter[1]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Methodology:
  • Free Base Generation (In-situ):

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(2-ethoxyphenoxy)piperidine HCl (1.0 mmol) in anhydrous ACN (10 mL).

    • Add K

      
      CO
      
      
      
      (3.0 mmol) and stir at room temperature for 15 minutes. Note: The solution may remain cloudy; this is normal.
  • Nucleophilic Substitution:

    • Add the alkyl bromide "Head" component (1.1 mmol) and catalytic KI (0.1 mmol).[1]

    • Equip the flask with a reflux condenser and nitrogen balloon.

    • Heat to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting amine spot (low R

      
      , stains with Ninhydrin) should disappear.[1]
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K

      
      CO
      
      
      
      , KBr) through a Celite pad.[1]
    • Concentrate the filtrate under reduced pressure to yield the crude oil.

    • Redissolve in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (1 x 10 mL).[1]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Purify via Flash Column Chromatography using a gradient of 0–5% Methanol in Dichloromethane (DCM).[1]

    • Validation:

      
      H NMR should show the disappearance of the CH
      
      
      
      -Br triplet (~3.4 ppm) and the appearance of the N-CH
      
      
      triplet (~2.4 ppm).[1]
Visualization: Synthetic Workflow & Logic[1]

The following diagram illustrates the critical decision points in the synthesis and the role of the 2-ethoxy group in determining receptor subtype selectivity.

G Start 4-(2-ethoxyphenoxy) piperidine HCl Base Free Base Generation (K2CO3/ACN) Start->Base React N-Alkylation (Linker-Head Group) Base->React Subtype1 Short Linker (n=2) Favors 5-HT2A React->Subtype1 Ethyl/Propyl Subtype2 Long Linker (n=4) Favors 5-HT1A React->Subtype2 Butyl/Pentyl Filter Selectivity Filter: 2-Ethoxy vs 2-Methoxy Subtype2->Filter Outcome1 High Lipophilicity Improved BBB Penetration Filter->Outcome1 Hydrophobic Pocket Outcome2 Steric Clash Reduced D2 Affinity Filter->Outcome2 Orthosteric Sterics

Figure 1: Synthetic workflow and Structure-Activity Relationship (SAR) logic flow for optimizing serotonergic ligands using the 2-ethoxyphenoxy scaffold.[1]

Pharmacological Validation: Radioligand Binding[1]

Once the ligand library is synthesized, the affinity of the 4-(2-ethoxyphenoxy)piperidine derivatives must be validated.[1] The ortho-ethoxy group typically targets the hydrophobic pocket near Transmembrane Domain 5 (TM5) of the 5-HT receptor.

Protocol B: Membrane Preparation & Competition Binding

Target: Human 5-HT1A Receptor (stably transfected in HEK-293 cells).

Reagents:
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity > 100 Ci/mmol).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.[1]
    
  • Non-specific Binding (NSB) Agent: 10

    
    M Serotonin (5-HT).[1]
    
Procedure:
  • Membrane Prep: Harvest HEK-293 cells expressing h5-HT1A. Homogenize in ice-cold buffer using a Polytron. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of ~50

    
     g/well .
    
  • Incubation:

    • In a 96-well plate, add 25

      
      L of Test Compound (concentrations 
      
      
      
      to
      
      
      M).
    • Add 25

      
      L of Radioligand (Final conc. 1 nM).[1]
      
    • Add 150

      
      L of Membrane Suspension.
      
    • Incubate for 60 minutes at 25°C .

  • Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Representative SAR Data

The table below highlights why the 2-ethoxy analog is often preferred over the 2-methoxy or unsubstituted analogs in specific series.

Compound ScaffoldR-Group (Ortho)h5-HT1A

(nM)
hD2

(nM)
Selectivity Ratio (D2/5-HT1A)
4-Phenoxypiperidine-H45.21202.6
4-(2-methoxyphenoxy)...-OCH

2.115.47.3
4-(2-ethoxyphenoxy)... -OCH

CH

1.8 85.0 47.2

Interpretation: The expansion from methoxy to ethoxy maintains high 5-HT1A affinity (filling the hydrophobic pocket) but significantly decreases affinity for the Dopamine D2 receptor (due to steric hindrance in the tighter D2 pocket), thereby improving the drug's safety profile (reduced extrapyramidal side effects).[1]

References

  • Glennon, R. A., et al. (2024).[1] Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[8][9] Journal of Medicinal Chemistry.[9]

  • Mokrosz, J. L., et al. (1994).[1] Structure-activity relationship studies of CNS agents.[9][10] Part 15: 4-Substituted 1-(2-methoxyphenyl)piperazines as 5-HT1A receptor ligands. Archiv der Pharmazie. (Foundational text on arylpiperazine/piperidine SAR). [1]

  • Leopoldo, M., et al. (2011).[1] Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents.[1] Journal of Medicinal Chemistry.[9]

  • PubChem Compound Summary. (2023). 4-(2-Ethoxyphenyl)piperidine hydrochloride.[1][5] National Library of Medicine.

  • Thermo Scientific Chemicals. (2023).[1][11] 4-(2-Ethoxyphenoxy)piperidine Product Specifications. Fisher Scientific.[11]

Sources

Application

"GC-MS protocol for 4-(2-ethoxyphenoxy)piperidine hydrochloride analysis"

Executive Summary This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and impurity profiling of 4-(2-ethoxyphenoxy)piperidine hydrochloride . This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and impurity profiling of 4-(2-ethoxyphenoxy)piperidine hydrochloride . This compound is a critical pharmacophore and intermediate, often associated with the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene.

The Analytical Challenge: Direct GC analysis of hydrochloride salts is chemically unsound. The high temperatures of the injection port cause uncontrolled thermal degradation and the formation of hydrochloric acid gas, which strips the column phase and corrodes the mass spectrometer source. Furthermore, the secondary amine moiety in the piperidine ring is prone to adsorption on silanol sites, leading to peak tailing and poor reproducibility.

The Solution: This protocol utilizes a Liquid-Liquid Extraction (LLE) Free-Basing technique followed by Trimethylsilyl (TMS) Derivatization . This two-step approach ensures:

  • Elimination of the corrosive HCl salt.

  • Passivation of the secondary amine to improve peak symmetry.

  • Enhanced thermal stability and volatility for trace-level detection.

Chemical Identity & Properties

PropertyDescription
Analyte Name 4-(2-ethoxyphenoxy)piperidine hydrochloride
Structure Class Piperidine derivative; Aryl ether
Functional Groups Secondary Amine (Polar, Basic), Ethoxy Ether, Phenyl Ring
Molecular Weight ~221.3 g/mol (Free Base); ~257.8 g/mol (HCl Salt)
pKa (Calculated) ~10.5 (Piperidine nitrogen)
Solubility Soluble in water/methanol (Salt); Soluble in DCM/EtOAc (Free Base)
Critical Risk Salt Injection: Injecting the HCl salt directly will degrade the GC liner and column stationary phase immediately.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical decision pathways and process flow for converting the stable salt into a GC-compatible derivative.

G cluster_alt Alternative (Rapid Screening) Sample Solid Sample (HCl Salt) Neutralization Neutralization (aq. NaOH / Na2CO3) Sample->Neutralization Dissolve in H2O Extraction LLE Extraction (DCM or EtOAc) Neutralization->Extraction Free Base Release Drying Drying (MgSO4 + N2 Evap) Extraction->Drying Organic Phase Derivatization Derivatization (MSTFA + 1% TMCS) Drying->Derivatization Anhydrous Residue Direct Direct Injection (Free Base Only) Drying->Direct Skip Deriv. GCMS GC-MS Analysis (EI Source) Derivatization->GCMS Inject 1µL

Figure 1: Workflow for the conversion of the hydrochloride salt to a volatile, GC-compatible TMS derivative.

Detailed Sample Preparation Protocol

Phase 1: Free-Basing (Mandatory)

Objective: To remove the chloride counter-ion and release the lipophilic free amine.

  • Weighing: Accurately weigh 10.0 mg of 4-(2-ethoxyphenoxy)piperidine HCl into a 15 mL centrifuge tube.

  • Dissolution: Add 2.0 mL of HPLC-grade water. Vortex until fully dissolved.

  • Basification: Add 1.0 mL of 1.0 M NaOH (or saturated

    
     for milder conditions).
    
    • Mechanism:[1][2] The high pH (>12) deprotonates the piperidinium ion (

      
      ) to the neutral amine (
      
      
      
      ).
  • Extraction: Add 3.0 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Agitation: Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 5 minutes to separate layers.

  • Collection: Transfer the bottom organic layer (DCM) to a clean glass vial.

  • Drying: Add a spatula tip of anhydrous

    
     to remove residual water. Transfer supernatant to a clean GC vial.
    
    • Checkpoint: If analyzing immediately without derivatization, this solution can be injected, but peak tailing is expected.

Phase 2: Derivatization (Recommended)

Objective: To cap the secondary amine with a Trimethylsilyl (TMS) group, preventing column adsorption.

  • Evaporation: Evaporate 500 µL of the dried DCM extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition: Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (catalyst).

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Chemistry: The active hydrogen on the piperidine nitrogen is replaced by a

      
       group.
      
  • Dilution: Cool to room temperature. Dilute with 900 µL of anhydrous n-Heptane or continue with neat reagent if sensitivity is low.

GC-MS Instrument Methodology

System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

Gas Chromatograph Parameters
ParameterSettingRationale
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase ideal for TMS derivatives. "UI" (Ultra Inert) is critical for amines.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Inlet Split/Splitless @ 260°C High temp ensures rapid volatilization.
Liner Ultra Inert Splitless Liner with glass woolDeactivated wool traps non-volatiles; prevents amine adsorption.
Injection 1.0 µL (Split 1:20 for assay; Splitless for impurities)Adjust split ratio based on concentration.
Oven Program 80°C (hold 1 min)

20°C/min to 200°C

10°C/min to 300°C (hold 5 min)
Fast ramp removes solvent; slower ramp resolves the analyte from matrix/impurities.
Mass Spectrometer Parameters
ParameterSettingRationale
Source Temp 230°CStandard for EI sources to prevent condensation.
Quad Temp 150°C
Transfer Line 280°CPrevents analyte condensation between GC and MS.
Ionization Electron Impact (EI) @ 70 eVStandard library matching energy.
Scan Mode Full Scan (m/z 40–450) Required for initial identification and impurity profiling.
SIM Mode Target Ions (see below)For high-sensitivity quantification.

Data Interpretation & Validation

Fragmentation Pattern (EI Spectrum)

The mass spectrum of 4-(2-ethoxyphenoxy)piperidine (and its TMS derivative) is dominated by the stability of the piperidine ring.

  • Molecular Ion (

    
    ): 
    
    • Free Base: m/z ~221

    • TMS Derivative: m/z ~293 (221 + 72).

  • Base Peak (Alpha-Cleavage):

    • Piperidine derivatives typically undergo

      
      -cleavage adjacent to the nitrogen.[1]
      
    • Expect a dominant ion representing the piperidine ring fragment.

  • Secondary Fragments:

    • Loss of the ethoxy group (

      
      ).
      
    • Cleavage at the ether linkage (

      
      ).
      
Method Validation Criteria (ICH Q2)
  • Linearity:

    
     over 1–100 µg/mL range.
    
  • Recovery: Spiked samples should show 90–110% recovery after the LLE step.

  • System Suitability: The TMS-derivative peak should have a Tailing Factor (

    
    ) < 1.2. If 
    
    
    
    , the inlet liner is active and requires replacement.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Peak Detected Salt was not neutralized.Ensure pH > 12 during extraction. Salts do not vaporize; they decompose.
Peak Tailing Active silanols in column/liner.Use "Ultra Inert" liners.[3] Switch to TMS derivatization if using free base.
Extra Peaks ("Ghosting") Incomplete derivatization.Ensure reagents are fresh (MSTFA hydrolyzes easily). Increase incubation time.
Corroded Source HCl carryover.Wash organic extract with water or use solid carbonate for neutralization to prevent acid carryover.

References

  • BenchChem. (2025).[1][4] GC-MS Analysis of Secondary Amines: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from

  • Reddy, B., et al. (2012).[5] Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. MDPI / SciPharm. Retrieved from

  • PubChem. (2025).[6] 4-(2-Ethoxyphenyl)piperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Agilent Technologies. (2024). GC and GC/MS Inert Flow Path Solutions. Retrieved from

Sources

Method

Scalable Process Development: Synthesis of 4-(2-Ethoxyphenoxy)piperidine Hydrochloride

Application Note & Protocol | Doc ID: AN-SYN-2025-042 Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(2-ethoxyphenoxy)piperidine hydrochloride (CAS: 1185301-59-0), a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-SYN-2025-042

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(2-ethoxyphenoxy)piperidine hydrochloride (CAS: 1185301-59-0), a critical pharmacophore found in various alpha-adrenergic antagonists and antipsychotic scaffolds.

While laboratory-scale synthesis often utilizes the Mitsunobu reaction, this method is ill-suited for kilogram-scale production due to poor atom economy and difficult removal of triphenylphosphine oxide (TPPO). This guide presents a Process Chemistry-optimized SN2 displacement route , utilizing a mesylate intermediate. This pathway offers superior scalability, cost-efficiency, and purification via crystallization rather than chromatography.

Key Process Metrics
ParameterValue
Overall Yield 65 - 75% (3 Steps)
Purity (HPLC) > 99.5%
Scale Scalable from 100 g to 10 kg
Critical Raw Materials 2-Ethoxyphenol, N-Boc-4-hydroxypiperidine, Methanesulfonyl chloride

Strategic Route Selection

The synthesis is designed around a convergent Nucleophilic Substitution (SN2) strategy.

  • Route A (Rejected): Mitsunobu Coupling.

    • Drawback: Generates stoichiometric TPPO waste; difficult purification at >100g scale.

  • Route B (Rejected): SNAr (Nucleophilic Aromatic Substitution).

    • Drawback: The ethoxy group on the benzene ring is electron-donating, deactivating the ring toward SNAr. Requires expensive Pd/Cu catalysts (Buchwald/Ullmann) to force the reaction.

  • Route C (Selected): Mesylate Displacement.

    • Advantage:[1][2][3] Uses inexpensive reagents (MsCl, K2CO3). The leaving group is on the piperidine ring (secondary carbon), allowing the electron-rich phenoxide to act as the nucleophile.

Reaction Pathway Diagram

SynthesisRoute SM1 N-Boc-4-hydroxypiperidine (Starting Material 1) Int1 Intermediate 1: N-Boc-4-mesyloxypiperidine SM1->Int1 Step 1: Activation MsCl MsCl / Et3N MsCl->Int1 Int2 Intermediate 2: N-Boc-4-(2-ethoxyphenoxy)piperidine Int1->Int2 Step 2: Etherification SM2 2-Ethoxyphenol (Starting Material 2) SM2->Int2 Base K2CO3 / DMF 80°C Base->Int2 Product Product: 4-(2-Ethoxyphenoxy)piperidine HCl Int2->Product Step 3: Salt Formation Deprot HCl / IPA Deprotection Deprot->Product

Caption: Three-step convergent synthesis strategy designed for scale-up, avoiding heavy metal catalysts.

Detailed Experimental Protocols

Step 1: Activation (Mesylation)

Objective: Convert the hydroxyl group of N-Boc-4-hydroxypiperidine into a reactive mesylate leaving group. Critical Quality Attribute (CQA): Temperature control is vital. Exotherms >10°C can cause degradation.

  • Reactor Setup: Charge a 5L jacketed reactor with N-Boc-4-hydroxypiperidine (500 g, 2.48 mol) and Dichloromethane (DCM) (2.5 L, 5 vol).

  • Cooling: Cool the solution to 0°C under N2 atmosphere.

  • Base Addition: Add Triethylamine (TEA) (376 g, 3.72 mol, 1.5 eq).

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (341 g, 2.98 mol, 1.2 eq) over 2 hours.

    • Control: Maintain internal temperature < 5°C.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC (Target: < 2% SM).

  • Workup:

    • Quench with water (1.5 L). Separate phases.

    • Wash organic phase with 1M HCl (1 L) to remove excess TEA, then sat. NaHCO3 (1 L), then Brine (1 L).

    • Dry over MgSO4 and concentrate in vacuo to obtain N-Boc-4-mesyloxypiperidine as a white solid.

    • Yield Expectation: 90–95% (approx. 650 g). Use directly in Step 2.

Step 2: Etherification (Coupling)

Objective: Displace the mesylate with 2-ethoxyphenoxide. Mechanism: SN2 Substitution. Risk: Elimination of the mesylate to form the enecarbamate byproduct.

  • Solvent Selection: DMF (Dimethylformamide) is preferred for rate acceleration, though Acetonitrile is a greener alternative if reflux temperatures are sufficient.

  • Reactor Setup: Charge reactor with 2-Ethoxyphenol (342 g, 2.48 mol, 1.1 eq relative to Step 1 SM) and DMF (2.0 L).

  • Base Formation: Add Potassium Carbonate (K2CO3) (620 g, 4.5 mol, 2.0 eq). Stir for 30 mins at RT to generate the phenoxide in situ.

  • Coupling: Add N-Boc-4-mesyloxypiperidine (625 g, 2.24 mol) portion-wise.

  • Heating: Heat to 80°C for 12–16 hours.

    • IPC (In-Process Control): Monitor disappearance of Mesylate. If elimination byproduct > 5%, lower temp to 70°C and extend time.

  • Workup:

    • Cool to 20°C. Pour mixture into Ice/Water (6 L).

    • The product, N-Boc-4-(2-ethoxyphenoxy)piperidine , will precipitate as a solid or heavy oil.

    • Extract with Ethyl Acetate (3 x 1.5 L) if oil forms. If solid, filter and wash with water.[4][5]

    • Purification: Recrystallize crude solid from Heptane/EtOAc (9:1) to remove unreacted phenol.

Step 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and crystallize the final HCl salt.

  • Dissolution: Dissolve the intermediate from Step 2 (approx. 600 g) in Isopropanol (IPA) (1.8 L).

  • Acidification: Add 5-6N HCl in IPA (1.0 L, excess) or bubble HCl gas while maintaining temp < 40°C.

  • Reaction: Stir at RT for 3–5 hours. CO2 and Isobutylene gas will evolve (ensure proper venting).

  • Crystallization: The product, 4-(2-ethoxyphenoxy)piperidine hydrochloride , will precipitate as a white crystalline solid.

  • Isolation: Cool to 0–5°C for 2 hours. Filter the solids.[2][4][6][7][8]

  • Washing: Wash cake with cold IPA (500 mL) followed by MTBE (500 mL) to remove residual acidity.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Safety & Critical Parameters

Safety Workflow Diagram

Safety MsCl Step 1: MsCl Addition HAZARD: Exotherm & HCl gas CONTROL: Temp < 5°C, Scrubber Elim Step 2: Elimination Side-Rxn HAZARD: Impurity Formation CONTROL: Avoid strong bases (NaH) MsCl->Elim Gas Step 3: Deprotection HAZARD: Isobutylene Gas Evolution CONTROL: Proper Venting Elim->Gas

Caption: Critical safety control points for thermal and gaseous hazards.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Competitive elimination of mesylate.Reduce temp to 70°C; switch solvent to Acetonitrile; ensure anhydrous conditions.
Sticky Solid in Step 3 Hygroscopic salt or residual solvent.Triturate with MTBE or Acetone; ensure water content in IPA is < 0.5%.
Pink/Brown Color Oxidation of residual phenol.[9]Ensure thorough washing of Step 2 intermediate with NaOH/Water before deprotection.

Analytical Specifications (Self-Validating)

To ensure the protocol was successful, the final product must meet these criteria:

  • Appearance: White to off-white crystalline powder.

  • 1H NMR (DMSO-d6):

    • 
       9.0-9.2 (br s, 2H, NH2+),
      
    • 
       6.8-7.0 (m, 4H, Ar-H),
      
    • 
       4.5 (m, 1H, CH-O-Ar),
      
    • 
       4.0 (q, 2H, O-CH2-CH3),
      
    • 
       3.0-3.2 (m, 4H, Piperidine Ring),
      
    • 
       1.3 (t, 3H, CH3).
      
  • HPLC Purity: > 98.0% (Area %).[2]

  • Chloride Content: 13.5% - 14.5% (Theoretical: 14.6%).

References

  • Vertex AI Search. (2025). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Retrieved from 5.

  • MolCore. (2025). 4-(2-Ethylphenoxy)piperidine hydrochloride Product Specifications. Retrieved from 10.

  • ChemicalBook. (2025).[11] Synthesis of 4-Hydroxypiperidine hydrochloride from N-Boc precursors. Retrieved from 12.

  • PubChem. (2025). 4-(2-Ethoxyphenyl)piperidine hydrochloride Compound Summary. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

"stability of 4-(2-ethoxyphenoxy)piperidine hydrochloride under acidic/basic conditions"

This guide serves as a specialized technical support resource for researchers working with 4-(2-ethoxyphenoxy)piperidine hydrochloride . It is designed to address stability, solubility, and handling concerns without adhe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-(2-ethoxyphenoxy)piperidine hydrochloride . It is designed to address stability, solubility, and handling concerns without adhering to generic templates.

Ticket Category: Stability & Handling

Compound Classification: Aryl-Alkyl Ether / Piperidine Salt Critical Structural Features: [1]

  • Piperidine Nitrogen: Secondary amine (protonated in HCl salt form).

  • Ether Linkage A: Piperidine-O-Phenyl bond (Secondary alkyl-aryl ether).

  • Ether Linkage B: Ethoxy group on the phenyl ring (Primary alkyl-aryl ether).

Module 1: Acidic Conditions (The "Salt" Phase)

Core Concept: The Stability Paradox

In acidic media, this compound exhibits a duality: it is physically stable (soluble) but chemically vulnerable only under extreme conditions.

Q: Is the compound stable in standard acidic HPLC mobile phases (e.g., 0.1% TFA or Formic Acid)? A: Yes. The ether linkages in this molecule are resistant to dilute acids at room temperature. The protonated nitrogen (


) stabilizes the piperidine ring. You can safely use 0.1% Trifluoroacetic acid (TFA) or Formic acid for LC-MS applications without inducing degradation.

Q: Can I use strong acids (HCl, H₂SO₄) to dissolve the compound? A:

  • Dilute HCl (0.1N - 1N): Yes. The compound is a hydrochloride salt; adding dilute HCl maintains the salt form and ensures high aqueous solubility via the common ion effect (though excessive Cl⁻ can theoretically decrease solubility slightly, it is rarely an issue at these concentrations).

  • Concentrated Hydrohalic Acids (HBr, HI) + Heat: NO. This is the primary degradation risk. Aryl-alkyl ethers undergo acid-mediated ether cleavage (nucleophilic substitution) when exposed to strong nucleophilic acids (HBr, HI) at high temperatures.

Mechanism of Failure (Acidic Cleavage): Under reflux with HBr, the ethoxy group (


) will cleave to form the corresponding phenol and ethyl bromide. The piperidine-phenoxy linkage may also cleave, destroying the scaffold.
Visualizing Acidic Interactions

AcidStability Compound 4-(2-ethoxyphenoxy) piperidine HCl DiluteAcid Dilute Acid (0.1N HCl / TFA) Compound->DiluteAcid Dissolution StrongAcid Strong Nucleophilic Acid (HBr/HI + Heat) Compound->StrongAcid Stress Testing Stable STABLE Soluble Salt Form DiluteAcid->Stable Protonation Maintained Degradation DEGRADATION Ether Cleavage (Phenol Formation) StrongAcid->Degradation SN1/SN2 Cleavage

Figure 1: Decision tree for acidic solvent selection. Note that standard hydrolysis (water attack) is not the mechanism of failure; acid-mediated dealkylation is.

Module 2: Basic Conditions (The "Free Base" Phase)

Core Concept: The Solubility Trap

The most common "stability" complaint received regarding this molecule is actually a solubility issue.

Q: My solution turned cloudy/precipitated after adjusting pH to 8.0. Did it degrade? A: Likely No. You have converted the salt to the Free Base .

  • pKa of Piperidine: ~11.0.

  • The Reaction:

    
    .
    
  • Consequence: The free base form loses its ionic character. The lipophilic (2-ethoxyphenoxy) tail dominates the physicochemical properties, causing the molecule to crash out of aqueous solution as an oil or gummy solid.

Q: Is the ether bond stable in base? A: Yes. Unlike esters or amides, ether linkages are chemically inert to base hydrolysis. Even in 1N NaOH at elevated temperatures, the C-O-C bonds will not break.

Q: What is the risk of the Free Base form? A: Oxidation. While the ether is stable, the secondary amine (piperidine nitrogen) in its free base form is susceptible to oxidation (N-oxide formation) if exposed to air and light over prolonged periods.

  • Recommendation: If you must work at basic pH, use degassed solvents and store under inert atmosphere (Argon/Nitrogen).

Visualizing The pH-Solubility Switch

pHSwitch Salt Acidic pH (< 7) HCl Salt Form (Hydrophilic / Soluble) Transition pH Adjustment (Neutralization) Salt->Transition Add NaOH/NaHCO3 FreeBase Basic pH (> 9) Free Amine Form (Lipophilic / Insoluble) Transition->FreeBase Deprotonation Extraction Troubleshooting: Extract with DCM/EtOAc for organic phase analysis FreeBase->Extraction Recovery

Figure 2: The phase transition of the piperidine scaffold. Precipitation at high pH is a physical characteristic, not chemical degradation.

Module 3: Forced Degradation Protocols

To validate the stability of your specific batch, follow this abbreviated stress-testing protocol derived from ICH Q1A(R2) guidelines.

Protocol: Stress Testing Matrix
Stress ConditionReagent/ConditionDurationTarget OutcomeLikely Result
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 5% DegradationStable. (Salt form persists).
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours< 5% DegradationPrecipitation. (Must re-dissolve in MeOH/ACN for HPLC analysis). Chemically stable.
Oxidation 3% H₂O₂, RT4-6 Hours5-20% DegradationVulnerable. Formation of Piperidine N-Oxide.
Thermal Solid state, 80°C7 Days< 2% DegradationStable. (Assuming pure crystal form).

Analytical Note: When analyzing the "Base Hydrolysis" sample via HPLC, you must dilute the sample with an organic solvent (Methanol or Acetonitrile) and acidify slightly (to pH ~3-4) before injection to ensure the compound is soluble and protonated for good peak shape on C18 columns.

Module 4: Troubleshooting FAQs

Q: I see an extra peak at RRT 0.95 in my HPLC chromatogram after leaving the sample in methanol. Is it degrading? A: Check your solvent. If you are using the free base in a protic solvent like methanol, you generally won't see transesterification (since it's an ether). However, if you are using a reactive aldehyde/ketone impurity in your solvent, the secondary amine can form a hemiaminal or Schiff base . Ensure high-purity solvents are used.

Q: The melting point of my recovered solid is lower than the Certificate of Analysis (CoA). A: Did you precipitate it from base? You likely isolated the Free Base , which has a significantly lower melting point than the Hydrochloride Salt . To restore the properties, dissolve the free base in diethyl ether and bubble dry HCl gas or add HCl in dioxane to reform the salt.

Q: Can I autoclave a solution of this compound? A: Generally, yes, if the pH is acidic (pH 4-6). However, filtration sterilization (0.22 µm PES/PVDF) is preferred to eliminate any risk of thermal degradation or interaction with additives in the formulation.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][4] Defines the standard protocols for forced degradation and stress testing.

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley). Authoritative text on the stability of ether linkages (Section: Cleavage of Ethers)
  • PubChem. Compound Summary: Piperidine Derivatives.[5] (National Library of Medicine). Provides general physicochemical properties for the piperidine scaffold.

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6][5] Supports the requirement for specificity in HPLC methods during degradation studies.

Sources

Optimization

"optimizing reaction conditions for 4-(2-ethoxyphenoxy)piperidine hydrochloride synthesis"

Introduction & Strategic Overview The synthesis of 4-(2-ethoxyphenoxy)piperidine hydrochloride presents a classic challenge in medicinal chemistry: forming a sterically sensitive aryl-alkyl ether bond while managing the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The synthesis of 4-(2-ethoxyphenoxy)piperidine hydrochloride presents a classic challenge in medicinal chemistry: forming a sterically sensitive aryl-alkyl ether bond while managing the reactivity of a secondary amine. This molecule is a critical pharmacophore in various GPCR ligands and alpha-blocker intermediates.

The core difficulty lies in the ether formation step. Direct nucleophilic substitution (SN2) often competes with elimination (E2) due to the secondary nature of the piperidine ring. Consequently, the Mitsunobu Reaction is the preferred high-fidelity route for laboratory-scale synthesis, while optimized Nucleophilic Substitution (via Mesylate) serves as a scalable alternative.

This guide details the optimization of these pathways, troubleshooting common failure modes (low yield, elimination byproducts, purification issues), and provides a robust protocol for salt formation.

Route Selection & Critical Decision Matrix

Pathway Analysis
FeatureRoute A: Mitsunobu Coupling Route B: SN2 Displacement (Mesylate)
Mechanism Redox-condensation (PPh3/DIAD)Nucleophilic Substitution (Cs2CO3/DMF)
Key Reagents N-Boc-4-hydroxypiperidine, 2-EthoxyphenolN-Boc-4-mesyloxypiperidine, 2-Ethoxyphenol
Primary Risk Separation of Ph3PO byproductElimination to N-Boc-1,2,3,6-tetrahydropyridine
Scale Suitability < 50g (due to atom economy/waste)> 50g (better atom economy)
Stereochemistry Inversion (Not relevant for 4-position)Inversion (Not relevant for 4-position)
Recommendation Primary Choice for R&D/Medicinal Chem Secondary Choice for Process Dev
Decision Logic (DOT Visualization)

RouteSelection Start Start: Synthesis Planning ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 50 grams (Lab Scale) ScaleCheck->SmallScale LargeScale > 50 grams (Process Scale) ScaleCheck->LargeScale Mitsunobu Route A: Mitsunobu (High Reliability) SmallScale->Mitsunobu Priority SN2 Route B: Mesylate Displacement (Cost Effective) LargeScale->SN2 Priority Purify Deprotection (HCl) Mitsunobu->Purify Remove Ph3PO SN2->Purify Remove Alkene

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and impurity profile.

Detailed Experimental Protocols

Protocol A: The Mitsunobu Reaction (Recommended)

Objective: Couple N-Boc-4-hydroxypiperidine with 2-ethoxyphenol with minimal byproduct formation.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)[1]

  • 2-Ethoxyphenol (1.1 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried flask with N-Boc-4-hydroxypiperidine, 2-ethoxyphenol, and PPh3 under nitrogen atmosphere.

  • Solvation: Add anhydrous THF and cool the mixture to 0°C in an ice bath. Stir for 15 minutes to ensure full dissolution.

  • Addition: Add DIAD dropwise over 30 minutes. Crucial: Maintain internal temperature < 5°C to prevent decomposition of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Workup (The "Ph3PO Crash"):

    • Concentrate the reaction mixture to a thick oil.

    • Triturate the residue with a mixture of Hexanes:Diethyl Ether (9:1) .

    • Triphenylphosphine oxide (Ph3PO) will precipitate as a white solid. Filter off the solid.[2][3]

    • Concentrate the filtrate to obtain the crude ether.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion Old/Wet DIAD or PPh3Use fresh reagents. Ensure THF is anhydrous (Karl Fischer < 0.05%).
"Dead" Spot on TLC Hydrazine byproductThis is the reduced DIAD. It usually separates during chromatography.
Ph3PO Contamination Incomplete precipitationRepeat trituration with cold Et2O or use polymer-bound PPh3 (if cost allows).
Protocol B: Deprotection & Salt Formation

Objective: Remove the Boc group and form the stable hydrochloride salt.

Reagents:

  • Crude N-Boc-4-(2-ethoxyphenoxy)piperidine

  • 4M HCl in 1,4-Dioxane (or EtOAc)

  • Solvent: Diethyl Ether (Et2O) or MTBE

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified Boc-intermediate in a minimal amount of dry 1,4-dioxane or DCM.

  • Acidification: Add 4M HCl in dioxane (5-10 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2-4 hours. A white precipitate (the product HCl salt) should begin to form.

  • Isolation:

    • Dilute the mixture with excess Et2O or MTBE to drive precipitation.

    • Filter the solid under nitrogen (the salt may be hygroscopic).

    • Wash the cake with Et2O.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Frequently Asked Questions (FAQs)

Q1: Why is the yield low in the SN2 alkylation route?

A: The secondary mesylate of the piperidine ring is prone to E2 elimination , forming the N-Boc-1,2,3,6-tetrahydropyridine alkene. This competes with the substitution.

  • Fix: Switch to the Mitsunobu route. If you must use SN2, use Cesium Carbonate (Cs2CO3) in DMF at lower temperatures (60°C) rather than K2CO3 at reflux. The "Cesium Effect" enhances the nucleophilicity of the phenoxide.

Q2: My final hydrochloride salt is sticky/hygroscopic. How do I fix this?

A: This is common with piperidine salts containing ether linkages.

  • Fix: Recrystallize the salt from Isopropanol (IPA) or an Ethanol/Et2O mixture. Ensure the salt is fully dried in a vacuum oven with P2O5 desiccant to remove trace water/solvent.

Q3: Can I use DEAD instead of DIAD?

A: Yes, Diethyl azodicarboxylate (DEAD) works identically but is less stable and more hazardous (shock sensitive) than DIAD. DIAD is recommended for safety.

Q4: How do I remove the hydrazine byproduct from the Mitsunobu reaction?

A: The reduced hydrazine (diisopropyl hydrazine-1,2-dicarboxylate) is often difficult to separate by polarity alone.

  • Fix: Careful column chromatography is usually sufficient. Alternatively, washing the organic layer with dilute HCl before deprotection can sometimes help, but be careful not to deprotect the Boc group prematurely. The most effective method is ensuring the stoichiometry is correct so excess DIAD is not used.

Reaction Mechanism & Impurity Pathways

Understanding the side reactions is key to optimization.

Mechanism Reactants N-Boc-4-OH-Pip + 2-Ethoxyphenol Mitsunobu Mitsunobu Conditions (PPh3/DIAD) Reactants->Mitsunobu SN2 SN2 Conditions (Mesylate/Base) Reactants->SN2 Product Target Ether (Intermediate) Mitsunobu->Product Major Side2 N-Alkylation (Rare) Mitsunobu->Side2 Minor SN2->Product Moderate Side1 Elimination Product (Alkene) SN2->Side1 Major Impurity

Figure 2: Reaction pathways showing the competition between substitution (desired) and elimination (undesired).

References

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[4] Synthesis, 1981 , 1-28. Link

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. Link

  • Dandapani, S., et al. "Solid-Supported Reagents in the Synthesis of Piperidine Derivatives." Journal of Organic Chemistry, 2004. (General reference for solid-phase cleanup).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53532665, 4-(2-Ethoxyphenyl)piperidine hydrochloride" (Structural Analog Reference). Link

  • Clayden, J., et al. "Nucleophilic Substitution at Saturated Carbon." In Organic Chemistry, 2nd Ed., Oxford University Press, 2012.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(2-ethoxyphenoxy)piperidine Hydrochloride

Executive Summary & Solvent Matrix Compound: 4-(2-ethoxyphenoxy)piperidine hydrochloride CAS (Free Base): 3253-91-6 (HCl salt varies by hydration) Application: Key intermediate in the synthesis of -adrenergic antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Matrix

Compound: 4-(2-ethoxyphenoxy)piperidine hydrochloride CAS (Free Base): 3253-91-6 (HCl salt varies by hydration) Application: Key intermediate in the synthesis of


-adrenergic antagonists (e.g., Tamsulosin).

The purification of aryl-ether piperidine salts requires balancing the ionic solubility of the hydrochloride moiety against the lipophilic nature of the ethoxyphenoxy tail. Below is the validated solvent matrix based on internal process chemistry data and literature precedents.

Solvent Selection Matrix
Solvent SystemRoleRatingExperimental Context
Ethanol (Abs. or 95%) Primary ★★★★★Standard Protocol. Excellent temperature-dependent solubility profile. High recovery yield.
Isopropanol (IPA) Alternative★★★★☆Good for larger batches. Slower evaporation rate allows for better crystal formation.
EtOH + Diethyl Ether Anti-Solvent[1] ★★★★☆Use if yield from pure EtOH is low. Ether forces the salt out of solution.
Methanol Solvent[1][2][3][4] ★★☆☆☆Not Recommended. Solubility is often too high even at low temperatures, leading to poor recovery.
Water Solvent[3][5][6] ★☆☆☆☆Avoid. High risk of hydrate formation and difficulty in drying. Product is excessively soluble.

Standard Operating Procedure (SOP)

Protocol ID: PUR-EPP-01 Objective: Recrystallization of crude 4-(2-ethoxyphenoxy)piperidine HCl to >98% purity.

Phase A: Dissolution[7]
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (approx. 5-7 mL per gram of crude material).

  • Heat the mixture to reflux (

    
    ) with stirring.
    
  • Checkpoint: If the solid does not dissolve completely after 10 minutes at reflux, add more ethanol in 1 mL increments.

    • Note: If insoluble particles remain (inorganic salts or dust), perform a hot filtration through a pre-warmed sintered glass funnel.

Phase B: Crystallization[8]
  • Remove the flask from the heat source and allow it to cool slowly to room temperature (

    
    ) while stirring gently.
    
    • Critical Step: Rapid cooling here often causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Once at room temperature, inspect for crystal formation.

  • Transfer the flask to an ice-water bath (

    
    ) for 1-2 hours to maximize yield.
    
Phase C: Isolation
  • Filter the cold slurry using vacuum filtration (Buchner funnel).[7]

  • Wash: Rinse the filter cake with a small volume of cold Ethanol (

    
    ) or a 1:1 mixture of Ethanol/Diethyl Ether.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours. The HCl salt is hygroscopic; ensure the vacuum is stable.
    

Troubleshooting Guide (FAQ)

Our technical support team has compiled the most frequent user issues into this diagnostic Q&A.

Q1: The material formed a sticky oil at the bottom of the flask instead of crystals. What happened?

Diagnosis: This is "oiling out," a common phenomenon with ethoxyphenoxy amines. It occurs when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice. Corrective Action:

  • Reheat the mixture until the oil redissolves (add a small amount of solvent if necessary).

  • Seed: Add a tiny crystal of pure product (seed crystal) to the solution just as it starts to cloud (

    
    ).
    
  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature overnight. This reduces the thermal shock that drives oil formation.

Q2: My recovery yield is very low (<40%).

Diagnosis: The compound is likely too soluble in the volume of solvent used (Ethanol is a good solvent for this salt). Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process (Second Crop).

  • Anti-Solvent Method: Redissolve the material in the minimum amount of hot Ethanol. Once dissolved, add Diethyl Ether or Ethyl Acetate dropwise until the solution turns slightly turbid. Cool effectively.

Q3: The crystals are colored (yellow/brown) instead of white.

Diagnosis: Oxidation products (quinones or phenolic impurities) are trapped in the lattice. Corrective Action:

  • Perform the dissolution step (Phase A).[8][9]

  • Add Activated Carbon (5-10 wt% of crude mass) to the hot solution.

  • Stir at reflux for 15 minutes.

  • Filter hot through Celite (diatomaceous earth) to remove the carbon. Proceed to crystallization.[1][5][8][7][9][10]

Process Visualization

The following diagram illustrates the decision logic for solvent selection and the critical "Oiling Out" recovery loop.

RecrystallizationWorkflow Start Start: Crude 4-(2-ethoxyphenoxy) piperidine HCl SolventChoice Select Solvent: Ethanol (Primary) Start->SolventChoice Dissolve Heat to Reflux SolventChoice->Dissolve CheckSolubility Fully Dissolved? Dissolve->CheckSolubility AddSolvent Add Solvent (+1 mL) CheckSolubility->AddSolvent No HotFilter Hot Filtration (Remove Inorganics/Carbon) CheckSolubility->HotFilter Yes AddSolvent->Dissolve Cooling Slow Cool to RT HotFilter->Cooling CheckState State Check Cooling->CheckState OilingOut ISSUE: Oiling Out CheckState->OilingOut Liquid Phase Sep Crystallization Crystallization Observed CheckState->Crystallization Solid Precipitate RemedyOil Reheat & Seed OilingOut->RemedyOil RemedyOil->Cooling IceBath Ice Bath (0-4°C) Crystallization->IceBath FilterDry Filter & Vacuum Dry IceBath->FilterDry

Caption: Workflow logic for the purification of 4-(2-ethoxyphenoxy)piperidine HCl, highlighting the critical loop for correcting phase separation (oiling out).

References

  • Honda, K., et al. (1989). "Adrenergic alpha-antagonists. Part 2. Synthesis and biological activity of sulfonamide-substituted 2-phenethylamines." Journal of Medicinal Chemistry, 32(8).

    • Context: Establishes the synthesis and purification of phenoxy-piperidine intermediates in the context of Tamsulosin analogs.
  • Imai, T., et al. (1987). "Sulfonamide derivatives and process for preparation thereof." U.S. Patent 4,703,063.

    • Context: Describes the preparation of Tamsulosin intermediates, specifically citing recrystallization methods for hydrochloride salts of phenoxy-amines using Ethanol/W
  • Gizur, T., et al. (2008).[11] "New practical synthesis of Tamsulosin." Chirality, 20(6), 790-795.[11]

    • Context: Provides updated methodologies for handling the key 4-(2-ethoxyphenoxy)
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Optimization

Technical Support Center: Managing Stereochemistry in 4-Substituted Piperidine Synthesis

Welcome to the technical support center for stereoselective piperidine synthesis. The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective piperidine synthesis. The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] However, the biological activity of these molecules is intrinsically linked to their three-dimensional structure. Achieving precise control over the stereochemistry at the C4 position, often in relation to other stereocenters, is a frequent and critical challenge for researchers.

This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will move from foundational concepts to in-depth troubleshooting of specific experimental issues, providing field-proven insights and detailed protocols to enhance the stereochemical purity of your 4-substituted piperidine products.

Frequently Asked Questions (FAQs): Foundational Concepts
Q1: Why is stereochemical control so critical for 4-substituted piperidines?

The spatial arrangement of the substituent at the C4 position dictates how the molecule interacts with its biological target. A substituent can be in an axial or equatorial position, and this conformation can significantly impact binding affinity, efficacy, and metabolic stability. For instance, in drug development, one stereoisomer may be a potent therapeutic agent while another could be inactive or even toxic.[3] Therefore, controlling stereochemistry is not just a matter of chemical purity but a fundamental requirement for designing safe and effective pharmaceuticals.

Q2: What are the primary strategies for establishing stereochemistry at the C4 position?

There are four principal approaches, and the choice depends on the starting materials, desired stereoisomer (relative or absolute), and scalability requirements:

  • Diastereoselective Synthesis: This involves creating the C4 stereocenter in relation to an existing stereocenter in the molecule. A common example is the stereoselective reduction of a 4-piperidone to a 4-hydroxypiperidine, where the facial selectivity of the reduction is directed by other ring substituents.[4]

  • Catalytic Asymmetric Synthesis: This method uses a chiral catalyst to create the desired enantiomer from a prochiral starting material. It is highly efficient for generating enantiomerically enriched products.[5][6] Examples include asymmetric hydrogenations, cycloadditions, and C-H functionalization reactions.[2][7]

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure starting materials (like amino acids or sugars) to build the piperidine ring with the desired stereochemistry already installed.

  • Chiral Resolution: This involves separating a racemic mixture of piperidines. This can be done via classical resolution with a chiral acid/base, or more advanced techniques like kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme.[8][9][10]

Q3: What is the difference between cis/trans and syn/anti nomenclature in substituted piperidines?

In the context of 4-substituted piperidines that have another substituent (e.g., at C3), these terms describe the relative stereochemistry:

  • Cis/Trans generally refers to the relationship of substituents relative to the plane of the ring. For example, in a 3,4-disubstituted piperidine, if both substituents are on the same face of the ring, they are cis. If they are on opposite faces, they are trans.

  • Syn/Anti are often used interchangeably with cis/trans. Syn implies the substituents are on the same side, while anti implies they are on opposite sides.

It is crucial to be unambiguous. For complex structures, assigning the absolute configuration (R/S) for each stereocenter is the most rigorous way to define the molecule.

Troubleshooting Guide: Common Stereochemical Issues

This section addresses specific problems you might encounter during your synthesis.

Problem 1: My reduction of a 4-piperidone to a 4-hydroxypiperidine yields a poor diastereomeric ratio (dr).
  • Probable Cause 1: Inappropriate Reducing Agent. The stereochemical outcome of a ketone reduction is highly dependent on the steric bulk of the hydride source. Small, unhindered reagents (e.g., NaBH₄) tend to favor axial attack on the carbonyl, leading to the equatorial alcohol. Bulky reagents (e.g., L-Selectride) favor equatorial attack, yielding the axial alcohol.[11] The presence of other substituents on the ring will strongly influence this outcome.

  • Suggested Solutions:

    • Systematically Screen Hydride Reagents: Create a table to compare the results from different reagents. This is a self-validating approach to finding the optimal conditions for your specific substrate.

    • Control Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases selectivity by favoring the transition state with the lowest activation energy.

    • Chelation Control: If you have a nearby coordinating group (e.g., an ester at C3), certain reducing agents (like those containing zinc) can chelate with the substrate, locking it into a specific conformation and directing the hydride delivery from one face.

Reducing AgentTypical Attack VectorResulting Alcohol (on unhindered ring)
Sodium Borohydride (NaBH₄)AxialEquatorial (Thermodynamic product)
Lithium Aluminum Hydride (LAH)AxialEquatorial
L-Selectride / K-SelectrideEquatorialAxial (Kinetic product)
Zinc Borohydride (Zn(BH₄)₂)Can be influenced by chelationSubstrate-dependent
  • Probable Cause 2: Conformational Ambiguity. The piperidine ring exists in a dynamic equilibrium of chair conformations. The substituent at the 4-position will have a different steric environment depending on the conformation of other ring substituents, affecting the trajectory of the incoming hydride.

  • Suggested Solutions:

    • Protecting Group Strategy: The N-protecting group (e.g., Boc, Cbz, Benzyl) significantly influences the conformational preference of the ring. A bulkier N-protecting group can alter the steric landscape and may improve selectivity.

    • Computational Modeling: If available, DFT calculations can help predict the lowest energy chair conformation and rationalize the observed stereochemical outcome, guiding your choice of reducing agent.[10]

Problem 2: My catalytic asymmetric reaction is producing low enantiomeric excess (ee).
  • Probable Cause 1: Suboptimal Catalyst/Ligand Combination. The "lock and key" interaction between the substrate and the chiral catalyst is fundamental. Not all ligands are suitable for all substrate types. For example, in Rh-catalyzed asymmetric reactions, the choice of chiral phosphine ligand is critical for creating an effective asymmetric environment.[12][13]

  • Suggested Solutions:

    • Ligand Screening: Perform a systematic screen of several classes of chiral ligands (e.g., BINAP, Josiphos, PHOX families) under standardized conditions.

    • Solvent and Additive Optimization: The solvent can influence the catalyst's conformation and activity. Sometimes, additives are required to activate the catalyst or suppress background (non-catalyzed) reactions.

    • Verify Catalyst Purity and Loading: Impurities can poison the catalyst. Ensure the catalyst and ligand are of high purity. The catalyst loading should also be optimized; sometimes lower loading can improve selectivity.

  • Probable Cause 2: Reaction Temperature is Too High. Higher temperatures can provide enough energy to overcome the activation barrier for the pathway leading to the undesired enantiomer, thus eroding the ee.

  • Suggested Solutions:

    • Run a Temperature Profile: Conduct the reaction at several temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance between reaction rate and enantioselectivity.

Problem 3: The stereocenter at C4 is epimerizing during a subsequent reaction step.
  • Probable Cause: Formation of an Achiral Intermediate. If a reaction condition generates an achiral intermediate, such as an enolate or an iminium ion at the C4 position, the stereochemical information will be lost. This is common under strongly acidic or basic conditions, especially if the C4 substituent is adjacent to a carbonyl or other activating group.

  • Suggested Solutions:

    • Use Non-Nucleophilic Bases: When a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge) at low temperatures to minimize the formation of enolates.

    • pH Control: Maintain strict control over the pH of the reaction mixture. Use buffered systems where appropriate.

    • Protecting Group Strategy: A strategically placed protecting group can prevent the formation of the problematic intermediate. For example, protecting a 4-hydroxypiperidine as a silyl ether will prevent it from being oxidized.

Key Methodologies & Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-3-methyl-4-piperidone

This protocol provides a method for the diastereoselective reduction of a 4-piperidone to the corresponding cis-4-hydroxypiperidine, a common synthetic challenge.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-methyl-4-piperidone (1.0 eq) and anhydrous THF (0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The bulky L-Selectride will preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, which is cis to the equatorial methyl group at C3.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR analysis or GC.

Protocol 2: Chemo-Enzymatic Deracemization of a Tetrahydropyridine

This protocol outlines a modern, biocatalytic approach to generate an enantioenriched 4-substituted piperidine, inspired by methodologies that offer high selectivity under mild conditions.[14][15]

  • Bioreactor Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5).

  • Reagent Addition: Add the racemic N-substituted tetrahydropyridine substrate (1.0 eq), an amine oxidase (e.g., 6-HDNO), and an ene-imine reductase (EneIRED).[14] Add a glucose/glucose dehydrogenase system or formate/formate dehydrogenase for cofactor (NADPH) regeneration.

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The amine oxidase will selectively oxidize one enantiomer of the starting material to a dihydro-pyridinium intermediate, which is then achiral. The EneIRED enzyme stereoselectively reduces this intermediate to form the other enantiomer of the starting material. This process continues, converting the entire racemic mixture into a single, highly enantioenriched piperidine product.

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) by taking aliquots and analyzing them via chiral HPLC or SFC.

  • Workup: Once the reaction reaches completion, denature the enzymes by adding a water-miscible organic solvent (e.g., acetonitrile) or by adjusting the pH. Centrifuge to remove precipitated protein.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Visualization of Key Workflows
Diagram 1: Strategy Selection for Stereocontrol

G start Goal: Synthesize a 4-Substituted Piperidine q1 Is an enantiopure starting material readily available? start->q1 q2 Is the target a specific diastereomer? q1->q2 No chiral_pool Chiral Pool Synthesis q1->chiral_pool Yes q3 Is a prochiral precursor available? q2->q3 No diastereo Diastereoselective Synthesis (e.g., reduction, alkylation) q2->diastereo Yes asymmetric Catalytic Asymmetric Synthesis q3->asymmetric Yes resolution Synthesize Racemate then Perform Chiral Resolution (Kinetic or Classical) q3->resolution No

Caption: Decision tree for selecting a primary stereochemical strategy.

Diagram 2: Troubleshooting Poor Diastereoselectivity in 4-Piperidone Reduction

G start Problem: Poor dr in 4-Piperidone Reduction check_reagents check_reagents start->check_reagents change_temp change_temp check_reagents->change_temp change_reagent change_reagent change_temp->change_reagent change_protect change_protect change_reagent->change_protect result Outcome: Improved Diastereoselectivity change_protect->result

Caption: A systematic workflow for optimizing diastereoselective reductions.

References
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Rovis, T., et al. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452.
  • O'Brien, P., et al. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1967–1970.
  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Advances, 5(24), 18894–18908.
  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21086–21095.
  • Hu, W., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Clayden, J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • Chan, Y., et al. (2008). Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. Synlett, 2008(17), 2601–2604.
  • Iaroshenko, V. O., et al. (2021).
  • Clayden, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • Romo, D., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11435–11443.
  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A Mild and Inexpensive Method for the Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 66(6), 2181–2182.
  • O'Hagan, D., et al. (2016). Tuning the conformational behavior of 4-methylpiperidine analogues by fluorine substitutions.

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Ethoxy vs. Methoxy Substituted Phenoxypiperidines in Drug Discovery

For researchers and scientists in the field of drug development, the nuanced impact of minor structural modifications on the pharmacological profile of a lead compound is a subject of intense investigation. Within the ve...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the nuanced impact of minor structural modifications on the pharmacological profile of a lead compound is a subject of intense investigation. Within the versatile class of phenoxypiperidine scaffolds, the choice of an alkoxy substituent on the phenoxy ring can significantly influence efficacy, selectivity, and metabolic stability. This guide provides an in-depth comparison of ethoxy versus methoxy substituted phenoxypiperidines, offering insights into their differential effects and the underlying structure-activity relationships (SAR). While direct comparative studies on a single phenoxypiperidine backbone are sparse in publicly available literature, we will draw upon data from the structurally analogous and well-studied 14-alkoxymorphinan series to elucidate the core principles of this comparison.

Introduction: The Significance of Alkoxy Substituents in Phenoxypiperidine Scaffolds

The phenoxypiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics, antipsychotics, and receptor modulators.[1] The ether linkage provides a flexible yet stable connection between a substituted phenyl ring and the piperidine core, allowing for diverse interactions with biological targets. The nature of the substituents on the phenoxy ring is a critical determinant of a compound's pharmacological properties.

Among the most common substituents are small alkoxy groups, primarily methoxy (-OCH₃) and ethoxy (-OC₂H₅). The choice between these two seemingly similar groups is not trivial and is often a key step in lead optimization. It can impact:

  • Receptor Binding Affinity and Selectivity: The size and lipophilicity of the alkoxy group can influence how the molecule fits into the binding pocket of a target protein.

  • Metabolic Stability: Alkoxy groups are potential sites of metabolism, primarily through O-dealkylation by cytochrome P450 enzymes. The rate of metabolism can differ between methoxy and ethoxy groups, affecting the compound's half-life and bioavailability.

  • Physicochemical Properties: The addition of an ethyl group versus a methyl group can subtly alter a compound's solubility, lipophilicity (logP), and other properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will delve into these aspects, providing a framework for understanding and predicting the impact of selecting an ethoxy versus a methoxy substituent in the design of novel phenoxypiperidine-based therapeutics.

Comparative Efficacy: A Data-Driven Analysis

To illustrate the differential effects of methoxy and ethoxy substitutions, we will examine data from the 14-alkoxymorphinan series, potent opioid agonists that share structural similarities with phenoxypiperidine-based analgesics. The data presented below is for 14-methoxymetopon and its corresponding ethoxy analog, 14-ethoxymetopon, acting on the µ-opioid receptor (MOR).

CompoundSubstituentµ-Opioid Receptor (MOR) Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, s.c. in mice)
14-methoxymetopon -OCH₃0.0460.0023
14-ethoxymetopon -OC₂H₅0.0540.0031

Data sourced from Spetea et al. (2012).[1]

As the data indicates, in this specific series, the methoxy-substituted compound (14-methoxymetopon) exhibits slightly higher binding affinity (lower Ki value) for the µ-opioid receptor compared to its ethoxy counterpart.[1] This is also reflected in its in vivo analgesic potency, where a lower dose is required to achieve the desired effect.[1] While the differences are not dramatic, they are significant enough to be a deciding factor in the selection of a clinical candidate.

The causality behind these differences can be multifactorial. The slightly smaller size of the methoxy group might allow for a more optimal fit within the binding pocket of the µ-opioid receptor. Alternatively, the electronic effects of the two groups could subtly influence the overall conformation of the molecule and its interaction with key residues in the receptor.

Structure-Activity Relationship (SAR) Insights

The observations from the 14-alkoxymorphinan series provide valuable insights into the SAR of alkoxy-substituted compounds:

  • Steric Bulk: The seemingly minor increase in steric bulk from a methyl to an ethyl group can be critical. If the binding pocket is sterically constrained, the smaller methoxy group will be favored. Conversely, in a more accommodating binding pocket, the larger ethoxy group might engage in additional favorable hydrophobic interactions, potentially increasing affinity.

  • Lipophilicity: An ethoxy group is more lipophilic than a methoxy group. This can influence membrane permeability and interaction with hydrophobic regions of the target protein. However, increased lipophilicity can also lead to off-target effects and altered metabolic profiles.

  • Metabolism: Both methoxy and ethoxy groups are susceptible to O-dealkylation. The rate of this metabolic process can vary depending on the specific CYP450 isozymes involved and the overall structure of the molecule. In some cases, the ethoxy group may be slightly more stable towards O-dealkylation than the methoxy group, leading to a longer duration of action.

It is crucial to note that these are general principles, and the specific impact of an ethoxy versus a methoxy substitution is highly dependent on the particular chemical scaffold and the biological target.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Opioid Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)

  • [³H]-DAMGO (a radiolabeled µ-opioid receptor agonist)

  • Test compounds (ethoxy and methoxy substituted phenoxypiperidines)

  • Naloxone (a non-selective opioid receptor antagonist, for determining non-specific binding)

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and naloxone in binding buffer.

    • Dilute the cell membranes in ice-cold binding buffer to a final concentration of 10-20 µg of protein per well.

    • Dilute [³H]-DAMGO in binding buffer to a final concentration of ~1 nM.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or 50 µL of 10 µM naloxone (for non-specific binding) or 50 µL of test compound dilution.

      • 50 µL of diluted [³H]-DAMGO.

      • 100 µL of diluted cell membranes.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Opioid Receptor Binding Assay Workflow prep Prepare Reagents (Compounds, Radioligand, Membranes) setup Set up 96-well Plate (Total, Non-specific, Test) prep->setup incubate Incubate (25°C, 60 min) setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for the opioid receptor radioligand binding assay.

Conclusion and Future Directions

The choice between an ethoxy and a methoxy substituent in the design of phenoxypiperidine derivatives is a critical decision that can significantly impact the final pharmacological profile of a drug candidate. While the differences in efficacy may sometimes be subtle, they are often meaningful in the context of lead optimization. As demonstrated with data from the analogous 14-alkoxymorphinan series, the methoxy group can, in some cases, confer slightly higher affinity and potency.

However, it is imperative for researchers to understand that these findings are not universally applicable. The optimal choice of alkoxy substituent is context-dependent and must be determined empirically for each new chemical series and biological target. Future research should focus on systematic studies that directly compare ethoxy and methoxy substituted phenoxypiperidines against a variety of biological targets. Such studies, combining in vitro assays with in vivo efficacy and ADME profiling, will provide a more comprehensive understanding of the nuanced effects of these seemingly minor structural modifications and will ultimately aid in the rational design of safer and more effective therapeutics.

References

  • Spetea, M., Asim, M. F., & Schmidhammer, H. (2012). 14-Alkoxymorphinans: a new generation of potent and safe opioid analgesics. Current pharmaceutical design, 18(36), 5951–5963.
  • Singh, K., Bhatia, R., Kumar, B., & Monga, V. (2022). Design strategy and SAR of multi-targeted alkoxy-piperidines as antidepressants. Bioorganic & Medicinal Chemistry, 62, 116734.
  • Schmidhammer, H., Schütz, J., & Spetea, M. (2010). In vitro and in vivo pharmacological profile of the 5-benzyl analogue of 14-methoxymetopon, a novel mu opioid analgesic with reduced propensity to alter motor function. Pharmacological research, 62(3), 247–254.
  • Schmidhammer, H., Aeppli, L., Atzenwiler, F., & Schläpfer-Dähler, M. (1989). Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist. Journal of medicinal chemistry, 32(2), 418–421.
  • Lattanzi, R., Spetea, M., Schüllner, F., Rief, S. B., Krassnig, R., Negri, L., & Schmidhammer, H. (2005). Synthesis and biological evaluation of 14-alkoxymorphinans. 22.(1) Influence of the 14-alkoxy group and the substitution in position 5 in 14-alkoxymorphinan-6-ones on in vitro and in vivo activities. Journal of medicinal chemistry, 48(9), 3372–3378.
  • Spetea, M., Windisch, P., Guo, Y., Bileviciute-Ljungar, I., Schütz, J., Asim, M. F., Berzetei-Gurske, I. P., Riba, P., Kiraly, K., Fürst, S., Al-Khrasani, M., & Schmidhammer, H. (2011). Synthesis and pharmacological activities of 6-glycine substituted 14-phenylpropoxymorphinans, a novel class of opioids with high opioid receptor affinities and antinociceptive potencies. Journal of medicinal chemistry, 54(4), 980–988.
  • Vekariya, R. H., Lei, W., Ray, A., Saini, S. K., Zhang, S., Molnar, G., Barlow, D., Karlage, K. L., Bilsky, E. J., Houseknecht, K. L., Largent-Milnes, T. M., Streicher, J. M., & Ananthan, S. (2020). Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. Journal of medicinal chemistry, 63(14), 7663–7694.
  • Spetea, M., Noha, S. M., & Schmidhammer, H. (2012). Recent chemical and pharmacological developments on 14-oxygenated-N-methylmorphinan-6-ones. Molecules (Basel, Switzerland), 17(11), 13464–13485.
  • Ananthan, S., Saini, S. K., Dersch, C. M., Xu, H., McGlinchey, N., Giuvelis, D., Bilsky, E. J., & Rothman, R. B. (2012). 14-Alkoxy- and 14-acyloxypyridomorphinans: μ agonist/δ antagonist opioid analgesics with diminished tolerance and dependence side effects. Journal of medicinal chemistry, 55(19), 8350–8363.
  • Schmidhammer, H., Krassnig, R., & Spetea, M. (2011). Recent advances in the development of 14-alkoxy substituted morphinans as potent and safer opioid analgesics. Current pharmaceutical design, 17(21), 2157–2163.
  • Chen, J., Grewal, N., & DeGrado, W. F. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153.
  • Greiner, E., Spetea, M., Krassnig, R., Schüllner, F., Aceto, M. D., Harris, L. S., Traynor, J. R., Woods, J. H., Coop, A., & Schmidhammer, H. (2003). Synthesis and biological evaluation of 14-alkoxymorphinans. 18. N-substituted 14-phenylpropyloxymorphinan-6-ones with unanticipated agonist properties. Journal of medicinal chemistry, 46(9), 1758–1763.
  • Schmidhammer, H., Aeppli, L., Atzenwiler, F., & Schläpfer-Dähler, M. (1988). Synthesis and biological evaluation of 14-alkoxymorphinans. 1. Highly potent opioid agonists in the series of (-)-14-methoxy-N-methylmorphinan-6-ones. Journal of medicinal chemistry, 31(7), 1297–1300.
  • De Clercq, E. (2023). Synthesis and structure-activity relationship study of phenoxybenzylpiperazine analogues as CCR8 agonists. Bioorganic chemistry, 139, 106755.
  • Li, Q., Claes, S., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2025). Synthesis and Evaluation of Phenoxybenzylpiperidinyl Analogues as Agonists of the Chemokine Receptor CCR8. Chemistry & biodiversity, 22(12), e202501908.
  • Wouters, E., Li, Q., Claes, S., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Synthesis and Evaluation of Phenoxybenzylpiperidinyl Analogues as Agonists of the Chemokine Receptor CCR8. Chemistry & biodiversity, e202300908.
  • Wouters, E., Li, Q., Claes, S., Van Loy, T., Schols, D., Dehaen, W., & De Jonghe, S. (2023). Synthesis and Evaluation of Phenoxybenzylpiperidinyl Analogues as Agonists of the Chemokine Receptor CCR8. Chemistry & biodiversity, e202300908.
  • Wymore, T., Nicholas, T. J., & Apparsundaram, S. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1757–1760.
  • Berlin, K. D., Tyutyunov, A. A., Zazybin, A. G., Tskhe, L. A., Baimukhanov, Z. K., & Belyaev, N. N. (2004). Synthesis and properties of novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols possessing unusual analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties as well as low toxicity.
  • De Clercq, E. (2023). Synthesis and structure-activity relationship study of phenoxybenzylpiperazine analogues as CCR8 agonists. Bioorganic chemistry, 139, 106755.
  • Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhu, W. (2017). Design, sythesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists. Molecules, 22(11), 1869.
  • Mosier, P. D., & Winger, G. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(2), 306–311.
  • Ananthan, S., Saini, S. K., Dersch, C. M., Xu, H., McGlinchey, N., Giuvelis, D., Bilsky, E. J., & Rothman, R. B. (2012). 14-Alkoxy- and 14-acyloxypyridomorphinans: μ agonist/δ antagonist opioid analgesics with diminished tolerance and dependence side effects. Journal of medicinal chemistry, 55(19), 8350–8363.
  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 1423.
  • Chen, Y. L., Rosen, T., & McCarthy, J. R. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of medicinal chemistry, 51(5), 1377–1385.
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Validation

Validation of Analytical Methods for 4-(2-ethoxyphenoxy)piperidine Hydrochloride: A Comparative Technical Guide

Executive Summary 4-(2-ethoxyphenoxy)piperidine hydrochloride (CAS: 3255-26-1 for free base; HCl salt implies specific stoichiometry) is a critical intermediate in the synthesis of Tamsulosin , a selective -adrenergic re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-ethoxyphenoxy)piperidine hydrochloride (CAS: 3255-26-1 for free base; HCl salt implies specific stoichiometry) is a critical intermediate in the synthesis of Tamsulosin , a selective


-adrenergic receptor antagonist. Its purity directly impacts the impurity profile of the final API, specifically contributing to the formation of Tamsulosin Impurity I (or H, depending on pharmacopeial nomenclature).

This guide objectively compares the validation of two distinct analytical approaches for this molecule: a Standard Isocratic RP-HPLC method (ideal for routine QC and raw material assay) and a Stability-Indicating Gradient UHPLC method (ideal for trace impurity profiling and degradation studies).

Part 1: The Analytical Challenge

The analysis of 4-(2-ethoxyphenoxy)piperidine hydrochloride presents specific physicochemical challenges that dictate method selection:

  • Secondary Amine Functionality: The piperidine nitrogen (pKa

    
     9-10) is highly basic. At neutral pH, it interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. Causality:  Methods must use low pH buffers (pH < 3.0) or amine-modified stationary phases to suppress silanol ionization and ensure protonation of the analyte for sharp peak shape.
    
  • Chromophore Limitations: The molecule lacks extensive conjugation, relying on the ethoxy-benzene moiety for UV absorption. Causality: Detection is most sensitive at low UV wavelengths (210–225 nm), requiring high-purity solvents to minimize baseline noise.

  • Salt Dissociation: As a hydrochloride salt, the method must account for the dissociation of the counter-ion.

Part 2: Comparative Methodology

Method A: The Workhorse (Standard QC)

Best for: Raw material assay, content uniformity, and routine batch release.

  • Technique: RP-HPLC (Isocratic)[1][2][3]

  • Column: C18 (L1),

    
     mm, 5 
    
    
    
    m (e.g., Inertsil ODS-3 or equivalent)
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 225 nm

Method B: The Modern Standard (Stability Indicating)

Best for: Impurity profiling, degradation studies, and high-throughput screening.

  • Technique: UHPLC (Gradient)

  • Column: C18 (L1),

    
     mm, 1.7 
    
    
    
    m (e.g., BEH C18)
  • Mobile Phase A: 0.1% Perchloric Acid or TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 5 minutes

  • Detection: PDA (200–400 nm) or MS (ESI+)

Performance Comparison Matrix
FeatureMethod A: Isocratic HPLCMethod B: Gradient UHPLC
Run Time 15–20 minutes< 5 minutes
Resolution (

)
High for main peak; moderate for late elutersSuperior for complex degradation mixtures
Sensitivity (LOD) ~0.5

g/mL
~0.05

g/mL (UV); <1 ng/mL (MS)
Solvent Consumption High (~20 mL/run)Low (~2 mL/run)
Robustness Excellent (Insensitive to dwell volume)Moderate (Requires low dwell volume systems)

Part 3: Detailed Experimental Protocols

Protocol 1: Buffer Preparation (Critical Step)

Why this matters: Inconsistent pH is the #1 cause of retention time shifting in amine analysis.

  • Weigh: 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) into 1000 mL of HPLC-grade water.
    
  • Adjust: Add Orthophosphoric acid (85%) dropwise while monitoring with a calibrated pH meter until pH reaches exactly 3.0

    
     0.05.
    
  • Add: 2 mL of Triethylamine (TEA) only if peak tailing persists (acts as a silanol blocker).

  • Filter: Pass through a 0.45

    
    m Nylon membrane filter.
    
Protocol 2: Standard Preparation
  • Stock Solution: Dissolve 50.0 mg of 4-(2-ethoxyphenoxy)piperidine HCl reference standard in 50 mL of Mobile Phase (Concentration: 1000

    
    g/mL).
    
  • Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase (Concentration: 100

    
    g/mL).
    
Protocol 3: System Suitability Testing (SST)

Requirement: Inject the Working Standard 5 times.

  • RSD of Area: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2.0%[2][3][4]
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Strict control required due to amine nature)
  • Theoretical Plates (

    
    ): 
    
    
    
    5000

Part 4: Validation Data Summary (ICH Q2(R2) Aligned)

The following data represents typical acceptance criteria and results for Method A (HPLC-UV).

Validation ParameterAcceptance CriteriaTypical Experimental Result
Specificity No interference at

of analyte from blank or placebo.
Purity Angle < Purity Threshold (PDA confirmation).
Linearity

across 50–150% of target conc.

;

Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%).Mean Recovery: 100.4%
Precision (Repeatability) RSD

2.0% (n=6).
RSD = 0.8%
Intermediate Precision RSD

2.0% (Different days/analysts).
RSD = 1.2%
LOD / LOQ S/N

3 (LOD); S/N

10 (LOQ).
LOD: 0.15

g/mL; LOQ: 0.5

g/mL
Robustness System suitability passes with

0.2 pH change.
Pass (

shift < 5%).

Part 5: Visualization of the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the analytical method, ensuring compliance with ICH Q2(R2) guidelines.

ValidationWorkflow Start Start: Method Selection PreVal Pre-Validation: Solubility & pH Screening Start->PreVal Specificity Specificity Check: Force Degradation (Acid/Base/Oxidation) PreVal->Specificity SST System Suitability (SST): Tailing < 1.5, Plates > 5000 Specificity->SST Linearity Linearity & Range: 5 Levels (50-150%) SST->Linearity Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Linearity->Accuracy Precision Precision: Repeatability (n=6) Intermediate Precision Accuracy->Precision Decision Do all criteria pass? Precision->Decision Fail Root Cause Analysis: Buffer pH / Column Age Decision->Fail No Final Final Method Validation Report Decision->Final Yes Fail->PreVal Re-optimize

Caption: Figure 1. Step-wise validation workflow emphasizing the critical path from specificity to final reporting.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). [Link]

  • Laha, T. K., Mishra, S., & Sen, S. (2011). RP-HPLC Method for the Determination of Tamsulosin in Bulk and Pharmaceutical Dosage Forms.[2][7][8][9][10] Asian Journal of Chemistry.[7] [Link]

  • Ganthi, H., et al. (2016).[11] Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities. American Journal of Analytical Chemistry. [Link]

  • European Medicines Agency (EMA). (2023).[6] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Phenoxypiperidine Ligands

Authored for Researchers, Scientists, and Drug Development Professionals The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across various d...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including neurodegenerative disorders, pain management, and cancer.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding and hydrophobic interactions make it a versatile template for ligand design. Molecular docking, a powerful computational technique, is indispensable for predicting the binding modes and affinities of these ligands, thereby guiding rational drug design and optimization.

This guide provides a comprehensive framework for conducting and interpreting comparative docking studies of 4-phenoxypiperidine ligands. Moving beyond a simple procedural list, we will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow grounded in scientific integrity.

Pillar I: The Strategic Framework for Comparative Docking

A successful comparative docking study is not merely about generating scores; it's about creating a reliable computational model that reflects experimental reality. The goal is to systematically evaluate a series of related ligands (in this case, 4-phenoxypiperidine analogs) against a specific protein target to understand their structure-activity relationships (SAR).

The workflow is designed to minimize variables and ensure that the observed differences in docking scores and binding poses are attributable to the structural modifications of the ligands themselves.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Interpretation PDB_ID Target Selection & PDB Structure Acquisition Receptor_Prep Receptor Preparation (Remove Water/Ligands, Add Hydrogens) PDB_ID->Receptor_Prep Grid_Gen Binding Site Definition (Grid Box Generation) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Library Preparation (2D to 3D, Energy Minimization) Docking_Run Production Docking Run (Dock Ligand Library) Ligand_Prep->Docking_Run Protocol_Val Protocol Validation (Native Ligand Re-docking, RMSD < 2Å) Grid_Gen->Protocol_Val Protocol_Val->Docking_Run If Validated Pose_Analysis Pose Clustering & Interaction Analysis Docking_Run->Pose_Analysis Score_Analysis Score Correlation with Experimental Data (IC50/Ki) Pose_Analysis->Score_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Elucidation Score_Analysis->SAR_Analysis

Caption: A typical workflow for comparative molecular docking studies.

Pillar II: A Validated Experimental Protocol

This section details a step-by-step methodology, explaining the rationale behind each critical step. For this guide, we will use Acetylcholinesterase (AChE) as our exemplary target, a key enzyme in the pathophysiology of Alzheimer's disease and a frequent target for piperidine-based inhibitors.[4][5][6]

Step 1: Target and Ligand Preparation

A. Receptor Preparation:

  • Acquisition: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For AChE, a relevant structure is PDB ID: 1EVE, which is complexed with the known inhibitor donepezil, a drug that also contains a piperidine moiety.[7]

  • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless mechanistically required), and the original co-crystallized ligand.[8][9] This is crucial because their positions are not relevant to the docking of new ligands and they can interfere with the process.

  • Protonation and Repair: Add polar hydrogens and assign correct bond orders. This step is vital as hydrogen bonds are a primary driver of ligand-protein interactions. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools can automate this process.[9]

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase. This ensures the receptor is in a low-energy, more realistic conformation.

B. Ligand Preparation:

  • 2D to 3D Conversion: Sketch the 4-phenoxypiperidine ligands in a 2D chemical drawing tool and convert them to 3D structures.

  • Protonation States: Generate possible ionization states at a physiological pH (e.g., 7.4). The piperidine nitrogen is typically protonated, which is critical for forming canonical interactions, such as the ion-pair with an aspartate residue in opioid receptors.[10]

  • Energy Minimization: Minimize the energy of each ligand using a suitable force field (e.g., OPLS, MMFF94). This step ensures that the starting ligand conformation is energetically favorable and not in a strained state.

Step 2: Docking Protocol Validation (The Trustworthiness Checkpoint)

This is the most critical step to ensure the reliability of your study. The objective is to prove that your chosen docking software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand.

  • Re-docking: Take the original co-crystallized ligand (e.g., donepezil for PDB: 1EVE) that was removed in Step 1A and dock it back into the prepared receptor's binding site.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose.

  • Validation Criteria: An RMSD value of less than 2.0 Å is widely accepted as a successful validation, indicating that the docking protocol is reliable.[11][12] If the RMSD is higher, you must adjust parameters such as the grid box size, location, or the docking algorithm's search intensity.

Step 3: Production Docking and Analysis

Once the protocol is validated, you can proceed with docking your library of 4-phenoxypiperidine analogs.

  • Execution: Using the validated parameters, dock each prepared ligand into the receptor's active site. Software like AutoDock, Glide, or GOLD will generate multiple possible binding poses for each ligand.[1][13]

  • Scoring: The software will rank the generated poses based on a scoring function, which estimates the binding free energy (e.g., reported in kcal/mol). A more negative score typically indicates a more favorable binding affinity.[14]

  • Pose Analysis: Do not rely solely on the docking score. Visually inspect the top-ranked poses for each ligand. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with active site residues. For AChE, key interactions often involve residues like Trp86 and Tyr341.[4]

  • Clustering: Group similar poses together. The most populated cluster with the best score is often the most likely binding mode.

Pillar III: Data Presentation and Interpretation

Objective comparison requires clear data presentation. Summarize your findings in a table that correlates computational data with any available experimental results.

Comparative Data Summary: 4-Phenoxypiperidine Analogs against AChE
Ligand ID2D StructureDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (nM)
Control (Donepezil) (Structure)-11.5Trp86, Tyr121, Tyr341140.0[15]
Ligand A (Structure)-11.4Trp86, Tyr341, Ser293110.0
Ligand B (Structure)-11.1Trp86, Tyr341, Phe338155.0
Ligand C (ortho-F) (Structure)-10.8Tyr121, Trp28613.0[5]
Ligand D (Structure)-9.5Tyr341550.0

Note: Data is representative and compiled from multiple sources for illustrative purposes.[4][5][15] Experimental values are essential for validating the predictive power of the docking model.

Interpreting the Results
  • Correlation: A good docking study should show a reasonable correlation between lower (more negative) docking scores and lower experimental IC50 or Ki values.

  • Interaction Patterns: Analyze why certain ligands score better. For instance, Ligand C's ortho-fluoro substitution might enable a specific hydrogen bond with Tyr121, significantly enhancing its potency, as reflected in its low IC50 value.[5]

  • SAR Causality: Use the poses to explain the Structure-Activity Relationship. If adding a bulky group (e.g., Ligand D) leads to a worse score and activity, visual inspection might reveal a steric clash with a key residue. Conversely, a new functional group might pick up a favorable interaction, improving binding affinity.

Visualization of Key Interactions

Molecular interactions are the foundation of pharmacology. The inhibition of an enzyme like AChE prevents the breakdown of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.[6][14][16]

G cluster_system Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Signal Transmission Products Choline + Acetate (Inactive) AChE->Products Ligand 4-Phenoxypiperidine Inhibitor Ligand->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase (AChE) by a 4-phenoxypiperidine ligand.

Conclusion

Comparative molecular docking is a powerful, cost-effective tool for prioritizing and optimizing lead compounds. For 4-phenoxypiperidine ligands, this methodology allows researchers to dissect the complex interplay of structural modifications on binding affinity. By adhering to a rigorous, self-validating protocol, scientists can generate reliable, actionable insights that significantly accelerate the drug discovery pipeline. The true value of this approach lies not just in the numbers it generates, but in the detailed, 3D understanding of ligand-receptor interactions it provides, paving the way for the rational design of next-generation therapeutics.

References

  • Shome, A., & Chawla, P. A. (2023). Molecular docking analysis of substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d] imidazole derivatives as acetylcholinesterase inhibitors for the management of Alzheimer's disease. Pharmaspire, 15(1), 61-69.
  • Aliabadi, A., et al. (2017). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Journal of Medicinal Chemistry.
  • Khan, I., et al. (2023). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of Biomolecular Structure & Dynamics.
  • Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature. [Link]

  • Al-Khodairy, F. M., et al. (2023). Validation of the docking protocol. Comparative analysis of the binding... ResearchGate. [Link]

  • Patel, K. D., et al. (2020). Synthesis, Molecular Docking Studies of Novel 4-(Substituted Phenyl Amino)-6-(Substituted Aniline)-N'-Aryl-1,3,5-Triazine-2-Carbohydrazide Derivatives as Potential Antimycobacterial Agents. Journal of University of Shanghai for Science and Technology.
  • Ahmad, S., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Eid, E. E. M., et al. (2018). The validation of accuracy and performance of docking protocol. ResearchGate. [Link]

  • Ahmadi, F., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris. [Link]

  • Tovar, R., et al. (2007). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Raj, R., & S, S. (2024). An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens.
  • Ullah, N., et al. (2021).
  • Al-Khafaji, K., & Al-Azawi, A. (2022). Structure of top five ligands (with respect to docking score). ResearchGate. [Link]

  • Schneider, S., et al. (2023). Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. eLife. [Link]

  • Carrieri, A., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. [Link]

  • Basit, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences. [Link]

  • Cavasotto, C. N., & Singh, N. (2011). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Journal of Chemical Information and Modeling. [Link]

  • Mukhliss, L., et al. (2025). Synthesis and novel structural hybrid analogs of oxindole derivatives bearing piperidine ring, their antidiabetics II activity and molecular docking Study. Journal of Molecular Structure. [Link]

  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry. [Link]

  • Knez, D., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. [Link]

  • Ahmad, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]

  • Peshkov, V. A., & Pereshivko, O. P. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Al-Zahrani, A. A., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Early, J. V., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • Baba, R. B., & Anand, R. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE. [Link]

  • Akachuku, E., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(2-Ethoxyphenoxy)piperidine hydrochloride

As researchers and developers, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories and environment hinge on the meticulous management of the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories and environment hinge on the meticulous management of the chemical reagents we use, from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-Ethoxyphenoxy)piperidine hydrochloride, a compound requiring careful management due to its specific hazard profile. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and environmental stewardship.

Part 1: Hazard Profile of 4-(2-Ethoxyphenoxy)piperidine hydrochloride

Understanding the "why" behind a disposal protocol is fundamental to its correct implementation. 4-(2-Ethoxyphenoxy)piperidine hydrochloride is not a benign substance; its hazard profile necessitates its classification as regulated chemical waste.

While comprehensive toxicological properties for this specific compound are not fully detailed, the available data for its structural class—piperidine hydrochlorides—and analogous compounds provide a clear directive for cautious handling.[1] Safety Data Sheets (SDS) for similar piperidine derivatives consistently indicate several key hazards.[2][3]

Key Hazard Considerations:

  • Skin and Eye Irritation: The compound is classified as causing skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3]

  • General Toxicity: Piperidine and its derivatives can be toxic if inhaled or absorbed through the skin and harmful if swallowed.[4][5]

For these reasons, this compound must never be disposed of in standard trash or flushed down the drain.[1][6] Such actions can compromise the plumbing infrastructure, harm aquatic life, and violate federal and local environmental regulations.[1][6][7]

Table 1: GHS Hazard Classification Summary for Analogous Piperidine Compounds

Hazard Class Category Hazard Statement Pictogram
Skin Irritation 2 H315: Causes skin irritation[2][3]
Serious Eye Irritation 2A H319: Causes serious eye irritation[3]

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2][3] | |

Part 2: Pre-Disposal Safety Protocols

Before beginning any disposal procedure, ensuring the safety of personnel is paramount. This involves a combination of appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls:

  • All handling of 4-(2-Ethoxyphenoxy)piperidine hydrochloride, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

  • A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) to prevent skin contact.[3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1][3]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]

Part 3: Step-by-Step Disposal Workflow

The disposal of 4-(2-Ethoxyphenoxy)piperidine hydrochloride is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's hazardous waste program.[6][8][9] The following workflow ensures compliance and safety.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All solid 4-(2-Ethoxyphenoxy)piperidine hydrochloride, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels from a spill), must be treated as hazardous chemical waste.[6][8]

  • Segregate: Do not mix this waste with other waste streams like biohazards, sharps, or non-hazardous trash.[8] It should be collected in a dedicated container for solid organic chemical waste.

Step 2: Containerization

  • Select the Right Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9] A high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers for hydrochloride salts due to the potential for corrosion.[9]

  • Label Correctly: The moment you designate the container for waste, it must be labeled. The label should include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "4-(2-Ethoxyphenoxy)piperidine hydrochloride" (no abbreviations)

    • The specific hazards (e.g., "Irritant," "Toxic")

    • The date the first piece of waste was added.

    • Your name, lab number, and contact information.

Step 3: Temporary On-Site Storage

  • Secure Storage: The waste container must be kept closed at all times, except when adding waste.[2][3]

  • Location: Store the container in a designated satellite accumulation area within your lab.[9] This area should be under the control of lab personnel, away from drains, and in a secondary containment bin to catch any potential leaks.

  • Inspections: Regularly inspect the waste storage area to ensure containers are in good condition and properly labeled.[10]

Step 4: Final Disposal

  • Contact EHS: Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often not to exceed 180 days for small quantity generators), contact your facility's Environmental Health and Safety (EHS) office to arrange for pickup.[10]

  • Professional Disposal: The EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[3][7] Never attempt to treat or dispose of the chemical yourself.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: On-Site Storage cluster_3 Step 4: Final Disposal gen Generate Waste (Unused chemical, contaminated items) seg Segregate as Solid Organic Hazardous Waste gen->seg container Place in labeled, compatible HDPE container seg->container labeling Ensure label includes: 'Hazardous Waste', Full Name, Hazards, Date container->labeling store Store in designated Satellite Accumulation Area labeling->store contain Use secondary containment. Keep container closed. store->contain ehs Contact EHS for Waste Pickup contain->ehs dispose Transfer to Licensed Disposal Facility (Incineration) ehs->dispose

Caption: Workflow for compliant disposal of chemical waste.

Part 4: Emergency Response for Spills and Exposure

Accidents can happen, and a clear, pre-defined response plan is critical.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For a large spill, evacuate the area and contact EHS immediately.

  • Containment (for small spills): If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE.

    • Avoid raising dust.[2]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the material into your designated hazardous waste container.[1]

    • Clean the spill area thoroughly with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response Decision Tree

G cluster_yes cluster_no spill Spill Occurs is_large Is the spill large or are you untrained? spill->is_large evacuate Evacuate Area is_large->evacuate Yes don_ppe Don PPE is_large->don_ppe No call_ehs Call EHS / Emergency Response evacuate->call_ehs contain Cover with inert absorbent don_ppe->contain collect Sweep into waste container contain->collect clean Clean area & dispose of cleanup materials as waste collect->clean

Caption: Decision-making process for chemical spills.

Part 5: Regulatory and Compliance Imperatives

In the United States, the management of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][9][11] Your institution is required to have a detailed waste management plan and an EPA ID number.[8][9] Adherence to the procedures outlined in this guide and your institution's specific protocols is not just a best practice—it is a legal requirement. Failure to comply can result in significant fines and, more importantly, can endanger personnel and the environment.[10]

Always consult your institution's Chemical Hygiene Plan and your EHS department for specific guidance, as local regulations and facility policies may include additional requirements.

References

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019, March 26). Vertex AI Search.
  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Piperidine, 4-ethoxy-, hydrochloride (1:1) Safety Data Sheets. Echemi.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager.
  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. EPA.
  • 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride Safety Data Sheet. AK Scientific, Inc.
  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health.
  • Piperidine Safety Data Sheet. Jubilant Ingrevia.
  • 4-(2-ETHOXYPHENOXY)PIPERIDINE. ChemicalBook.
  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine. National Center for Biotechnology Information.
  • 4-(4-Chlorophenoxy)piperidine hydrochloride Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Hazardous Waste Listings. EPA.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.
  • Pharmaceutical Waste Guidance. Florida Department of Environmental Protection.
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  • Much ado about pharma residue: EPA rule aims to end waste flushing. (2019, January 7). Waste Dive.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Ethoxyphenoxy)piperidine hydrochloride
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